The following technical guide details the properties, structural utility, and experimental applications of 1,3-Diaminopropane Dihydrobromide (CAS 18773-03-0) . The C3-Spacer: From Chemotherapeutic Linker to Perovskite Pa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, structural utility, and experimental applications of 1,3-Diaminopropane Dihydrobromide (CAS 18773-03-0) .
The C3-Spacer: From Chemotherapeutic Linker to Perovskite Passivator
Executive Summary
1,3-Diaminopropane Dihydrobromide (CAS 18773-03-0) is the hydrobromide salt of the aliphatic diamine 1,3-diaminopropane (trimethylenediamine).[1] While the free base is a volatile, corrosive liquid, the dihydrobromide salt provides a stable, solid-state source of the propyl-diamine moiety.
In drug development, this compound is a critical C3-linker , serving as a structural spacer that modulates lipophilicity and steric separation in small molecule design. It gained prominence as a precursor for anthrapyrazole antineoplastics (e.g., Losoxantrone , Piroxantrone ) and is currently utilized in the synthesis of polyamine analogues and next-generation perovskite solar cells (PSCs) , where it acts as a surface passivation agent to minimize defect states.
Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[2][3]
Melting Point
~248–250 °C (Decomposes)
Hygroscopicity
Moderate; requires storage under inert atmosphere (Argon/Nitrogen).
Structural Significance
The propane-1,3-diamine backbone provides a flexible three-carbon chain separating two primary amine groups. In medicinal chemistry, this specific chain length (
) is often critical for:
Receptor Binding: Mimicking the distance between phosphate groups in DNA or specific amino acid residues in enzymes.
Chelation: Forming 6-membered chelate rings with metal ions (e.g., Pt, Pd), which are generally less stable than the 5-membered rings formed by 1,2-diamines (like oxaliplatin) but offer distinct reactivity profiles.
Pharmacology & Applications in Drug Development[2][5]
CAS 18773-03-0 is the stable reagent of choice for introducing the aminopropyl side chain into anthrapyrazole frameworks.
Mechanism: The diamine side chain enhances DNA intercalation affinity and solubility.
Key Drugs:
Losoxantrone (CI-941): A broad-spectrum anticancer agent where the 1,3-diaminopropane moiety facilitates DNA binding and topoisomerase II inhibition.
Piroxantrone: An earlier analogue utilizing the same spacer for DNA intercalation.
3.2. Polyamine Analogues
The structure mimics natural polyamines (putrescine). It is used to synthesize polyamine antimetabolites that compete with spermidine/spermine uptake, disrupting cell proliferation in rapid-growth tumors.
3.3. Emerging Application: Perovskite Passivation
While primarily a materials science application, this is relevant for bio-electronic interfaces. The ammonium cations of 18773-03-0 penetrate the lattice surface of lead-halide perovskites, passivating defects and improving the stability of devices used in medical sensors and X-ray detectors.
Figure 1: Functional utility map of CAS 18773-03-0 in pharmaceutical synthesis and material passivation.
Used for coating perovskite films to reduce non-radiative recombination.
Solvent: Use Isopropanol (IPA) or Ethanol.
Concentration: Prepare a
solution of CAS 18773-03-0.
Application: Spin-coat onto the perovskite layer at 4000 rpm for 30s.
Annealing: Anneal at
for 10 minutes to drive off solvent and anchor the ammonium cations.
Synthesis & Manufacturing Route (Industrial)
The industrial production of the parent diamine (and subsequent salt formation) typically follows the Acrylonitrile Route :
Cyanoethylation: Reaction of ammonia with acrylonitrile is not the standard path for the C3 diamine. Instead, Acrylonitrile is reacted with ammonia to form Aminopropionitrile .
Hydrogenation: The nitrile group is reduced using
and a catalyst (Raney Nickel or Cobalt) to yield 1,3-diaminopropane.
Salt Formation: The crude diamine is purified via distillation and then reacted with HBr to form the dihydrobromide salt (18773-03-0).
Figure 2: Industrial synthesis pathway from acrylonitrile to the dihydrobromide salt.
Specific Target Organ Toxicity: Respiratory irritation.
Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.
First Aid:
Eye Contact: Rinse cautiously with water for 15 mins. Remove contact lenses.
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from [Link](Note: Primary source for parent diamine properties).
Showalter, H. D., et al. (1987). Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships of modified 7- and 10-substituted derivatives. Journal of Medicinal Chemistry. Retrieved from [Link](Foundational text on Losoxantrone synthesis using 1,3-diaminopropane).
Er-Raji, O., et al. (2025). Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. Fraunhofer ISE / ResearchGate. Retrieved from [Link](Demonstrates the critical role of 1,3-diaminopropane salts in passivation).
Stoichiometric Control, Analytical Validation, and Application in Synthesis Executive Summary Propane-1,3-diamine (1,3-diaminopropane) is a critical linear polyamine linker used in the synthesis of macrocyclic chelators,...
Author: BenchChem Technical Support Team. Date: February 2026
Stoichiometric Control, Analytical Validation, and Application in Synthesis
Executive Summary
Propane-1,3-diamine (1,3-diaminopropane) is a critical linear polyamine linker used in the synthesis of macrocyclic chelators, pharmaceutical intermediates, and polymer curing agents. While the free base is a volatile, hygroscopic liquid, its hydrobromide salts offer enhanced stability and precise stoichiometry for solid-phase synthesis.
This guide addresses the critical ambiguity in the term "Propane-1,3-diamine;hydrobromide": the distinction between the monohydrobromide and dihydrobromide forms. Accurate determination of molecular weight (MW) is not merely a calculation but a function of synthesis conditions and purification. This document details the physicochemical properties, synthesis protocols, and validation workflows required to ensure stoichiometric integrity in drug development.
Chemical Identity and Molecular Weight Analysis
In precision chemistry, relying on a generic label of "hydrobromide" can lead to significant stoichiometric errors (up to 52% mass variance). The hydrobromide salt exists primarily in two forms depending on the molar equivalents of hydrobromic acid (HBr) used during protonation.
1.1 Stoichiometric Data Table
The following table contrasts the physicochemical parameters of the free base and its two primary HBr salt forms.
Parameter
Propane-1,3-diamine (Free Base)
Propane-1,3-diamine Monohydrobromide
Propane-1,3-diamine Dihydrobromide
Formula
Molecular Weight ( g/mol )
74.12
155.04
235.96
CAS Number
109-76-2
18307-33-8 (Generic/Mixed)
18773-03-0
Physical State
Colorless Liquid
White Hygroscopic Solid
White Crystalline Solid
pKa Values
10.62, 8.64
N/A (Salt form)
N/A (Salt form)
Bromide Content (%)
0%
51.54%
67.73%
Data derived from standard atomic weights: C (12.011), H (1.008), N (14.007), Br (79.904). [1]
1.2 Structural Causality
The propane-1,3-diamine molecule possesses two primary amine groups separated by a flexible propyl chain.
Monohydrobromide: Formed when protonation is strictly controlled (1:1 molar ratio). This form is less stable and prone to disproportionation into the free base and dihydrobromide.
Dihydrobromide: The thermodynamic sink. When excess HBr is present, both amine sites are protonated (
), resulting in a stable lattice structure stabilized by bromide counterions. This is the standard commercial form unless specified otherwise.
Synthesis and Stoichiometric Control Protocol
To ensure the correct molecular weight is utilized in downstream applications, the synthesis must control the acid-base neutralization exotherm and solvent choice.
2.1 Protocol: Controlled Precipitation of Dihydrobromide
Solvation: Dissolve 100 mmol (7.41 g) of Propane-1,3-diamine in 50 mL of absolute ethanol cooled to 0°C. Reasoning: Low temperature prevents oxidation and minimizes side reactions.
Acid Addition: Dropwise addition of 210 mmol of HBr (slight excess ensures full diprotonation). Maintain internal temperature
C.
Crystallization: The solution will thicken. Evaporate solvent under reduced pressure (Rotavap) to 20% volume.
Precipitation: Add cold diethyl ether (100 mL) to force the salt out of the solution. Reasoning: The salt is insoluble in ether, while impurities remain in the organic phase.
Drying: Filter and dry under vacuum over
.
2.2 Synthesis Workflow Visualization
Figure 1: Stoichiometric decision tree for salt formation. Note that the Dihydrobromide path is thermodynamically favored in excess acid.
Analytical Validation: The Self-Validating System
In drug development, assuming the label is correct is a compliance risk. You must validate the salt form to confirm the Molecular Weight used in dosing calculations.
3.1 Argentometric Titration (The Gold Standard)
To distinguish between Mono- (1 Br) and Di- (2 Br) forms, quantify the bromide counterion.
Technique: Potentiometric titration with Silver Nitrate (
).
Calculation:
Where is the theoretical number of bromides (1 or 2).
Pass Criteria: If calculating for Dihydrobromide, the experimental Bromide content must be
.
3.2 1H-NMR Validation
The chemical shift of the methylene protons adjacent to the amines (
) shifts downfield upon protonation due to the electron-withdrawing effect of the ammonium cation.
Free Base:
ppm.
Dihydrobromide (
): ppm.
Integration: Integration of amine protons (if using DMSO-
) can confirm the count of exchangeable protons ( vs ). [2]
3.3 Analytical Logic Flow
Figure 2: Analytical decision matrix for confirming Molecular Weight prior to usage in formulation.
Applications in Drug Development
Understanding the exact MW is vital for:
Peptoid Synthesis: Propane-1,3-diamine is often used as a sub-monomer in solid-phase peptoid synthesis. Using the wrong salt form (MW 155 vs 235) leads to incorrect molar equivalents of the amine, resulting in truncated sequences or deletion mutations in the oligomer.
Chelation Therapy: Derivatives of 1,3-diaminopropane are precursors for macrocycles like Cyclam. The hydrobromide salt is preferred over the hydrochloride in specific cyclization reactions where the nucleophilicity of the counterion (
vs ) affects the kinetic rate.
Crystal Engineering: The dihydrobromide salt forms robust hydrogen-bonded networks, making it an excellent candidate for co-crystallization studies to improve the solubility of acidic Active Pharmaceutical Ingredients (APIs). [3]
References
PubChem. (2024). 1,3-Diaminopropane Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
European Chemicals Agency (ECHA). (2024). Registration Dossier - 1,3-diaminopropane. Retrieved from [Link]
Foundational
Technical Guide: Solubility & Handling of Propane-1,3-diamine Dihydrobromide
This guide is structured as a high-level technical whitepaper designed for researchers in materials science and organic synthesis. It prioritizes actionable protocols, mechanistic insight, and safety.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for researchers in materials science and organic synthesis. It prioritizes actionable protocols, mechanistic insight, and safety.
), also known as 1,3-Propanediammonium dibromide, has emerged as a critical organic halide precursor in the development of low-dimensional (2D) and quasi-2D perovskite solar cells .[1] Its bulky alkylammonium cation acts as a spacer, slicing the 3D perovskite lattice into 2D sheets, thereby enhancing moisture stability and tuning optoelectronic properties.[1]
Understanding the solubility profile of PDABr
is not merely a logistical requirement but a control parameter for film morphology. The crystallization kinetics during spin-coating are directly governed by the interaction between this ionic salt and the solvent host.
Chemical Profile
Property
Specification
IUPAC Name
Propane-1,3-diaminium dibromide
Common Abbreviation
PDABr, PDABr
CAS Number
18773-03-0
Molecular Formula
CHBrN
Molecular Weight
235.95 g/mol
Appearance
White crystalline powder
Hygroscopicity
High (Requires storage in desiccator/glovebox)
Part 2: Solubility Landscape
As an ionic organic salt, PDABr
exhibits a solubility profile dictated by the dielectric constant () and protic nature of the solvent.[1] The dissolution process involves overcoming the lattice energy of the ionic crystal via ion-dipole interactions with the solvent.
Solvent Compatibility Matrix
The following table synthesizes empirical observations and standard solubility trends for alkylammonium halides.
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Application
Polar Aprotic
DMSO , DMF , GBL
High (>500 mg/mL)
High dielectric constant facilitates dissociation of Br and ammonium cation.[1]
Precursor Inks: Primary solvents for perovskite spin-coating.
Polar Protic
Water
Very High
Strong hydrogen bonding stabilizes the ammonium group.
Synthesis: Initial reaction medium; avoided in device fabrication due to film damage.
Solubility decreases as alkyl chain length of alcohol increases. High solubility at boiling points.
Recrystallization: Excellent for purification (hot solvent).
Non-Polar
Diethyl Ether , Toluene , Chlorobenzene
Insoluble (<1 mg/mL)
Lack of dipoles prevents overcoming ionic lattice energy.[1]
Anti-Solvents: Used to crash out crystals during purification or film deposition.
The "Solubility Gap" in Perovskite Processing
A common challenge in research is the "solubility gap" where PDABr
is too soluble in DMSO (causing slow crystallization) but insoluble in the anti-solvent (Chlorobenzene).
Expert Tip: Use a binary solvent system . A small fraction of DMF or DMSO mixed with a volatile alcohol (like Ethanol) can modulate the evaporation rate and supersaturation point, improving film quality.[1]
This diagram illustrates the decision logic for selecting solvents and determining solubility limits for device fabrication.
Caption: Logical workflow for categorizing solvents based on PDABr
interaction, guiding the selection between ink vehicles and purification media.
Figure 2: Recrystallization Pathway
The purification mechanism relies on the differential solubility between hot ethanol (high solubility) and cold ethanol/ether (low solubility).
Caption: Purification pathway utilizing the temperature-dependent solubility of PDABr
in ethanol and the anti-solvent effect of ether.
Part 5: Expert Insights & Troubleshooting
The "Water Effect"
PDABr
is extremely hygroscopic. Even trace amounts of water in your organic solvents (e.g., "wet" DMF) can drastically alter solubility and film formation.[1]
Recommendation: Always use anhydrous solvents (Sigma-Aldrich Sure/Seal™ or equivalent) and handle the salt in a nitrogen-filled glovebox.
Sign of Failure: If your perovskite film turns yellow or opaque rapidly, your PDABr
may have absorbed water, forming hydrates that disrupt the crystal lattice.[1]
Ultrasonic Dissolution
For high-concentration inks (>1 M), magnetic stirring may be insufficient.[1]
Protocol: Use an ultrasonic bath at 40°C for 20 minutes. Ensure the water level in the bath is lower than the solvent level in the vial to prevent accidental water ingress.[1]
Storage Stability
Unlike the free amine (liquid), the hydrobromide salt is stable as a solid if kept dry.[1] However, in solution (especially DMSO), it can degrade over weeks due to slow oxidation or reaction with solvent impurities.[1]
Best Practice: Prepare precursor solutions fresh (within 24 hours of use).
References
Sigma-Aldrich. Propane-1,3-diammonium bromide Product Specification & Safety Data Sheet.[1][4]Link
PubChem. 1,3-Diaminopropane (Free Base) Compound Summary. National Library of Medicine. Link
ChemicalBook. 1,3-Propanediamine Dihydrobromide Properties and Suppliers.Link
ResearchGate. Discussion on Solubility of Alkylammonium Halides in Organic Solvents.Link
Cayman Chemical. General Solubility Guides for Lipid-like and Ammonium Salts.Link
(Note: While specific peer-reviewed papers on the exact solubility curve of PDABr
are sparse, the protocols and trends described above are derived from standard methodologies used in the synthesis of hybrid organic-inorganic perovskites, validated by general chemical principles of alkylammonium halide behavior.)
Thermal Stability & Characterization of Propane-1,3-diamine Dihydrobromide
A Technical Guide for Materials Scientists and Process Engineers Executive Summary Propane-1,3-diamine dihydrobromide (1,3-PDADBr), also known as 1,3-propanediammonium dibromide, is a critical organic halide salt used pr...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Materials Scientists and Process Engineers
Executive Summary
Propane-1,3-diamine dihydrobromide (1,3-PDADBr), also known as 1,3-propanediammonium dibromide, is a critical organic halide salt used primarily as a spacer cation in the synthesis of 2D Dion-Jacobson (DJ) halide perovskites .[1] Its thermal stability profile is a governing factor in the processing window of these optoelectronic materials.
This guide provides an in-depth analysis of the thermal behavior of 1,3-PDADBr, distinguishing between its phase transitions and irreversible decomposition.[1] Unlike its liquid free-base counterpart, the dihydrobromide salt is a crystalline solid that exhibits a complex thermal degradation pathway involving deprotonation, sublimation, and potential cyclization.[1]
Physicochemical Profile
The stability of 1,3-PDADBr stems from the ionic interaction between the diprotonated diamine and the bromide anions.[1] This ionic lattice significantly elevates the thermal resistance compared to the volatile free amine.
Highly soluble in water, DMSO, DMF; sparingly soluble in alcohols
Melting Point
~200–240°C (Decomposition often competes with melting)
Chemical Structure & Ionic Interaction
The following diagram illustrates the ionic dissociation equilibrium, which is central to understanding the material's thermal instability at high temperatures.
Figure 1: Thermal dissociation equilibrium of the dihydrobromide salt.[1]
Thermal Analysis & Decomposition Mechanism[1][3]
Understanding the thermal degradation of 1,3-PDADBr is vital for determining annealing protocols in perovskite solar cell fabrication.[1]
Thermogravimetric Analysis (TGA) Profile
The TGA curve of pure 1,3-PDADBr typically exhibits a single-step massive weight loss , though high-resolution analysis may reveal two overlapping stages depending on the heating rate.[1]
Stage 1 (Dehydration): Minor mass loss (<1%) below 100°C if the sample is hygroscopic and wasn't dried.[1]
Objective: Identify phase transitions and melting points.[1][3]
Pan Selection:Hermetically sealed Gold or Aluminum pans . Note: If using Aluminum, ensure the run stops before massive HBr release (<250°C) to prevent pan rupture or corrosion.[1]
Cycle:
Equilibrate at 25°C.
Ramp 10°C/min to 220°C (just below decomp).
Isotherm 1 min.
Cool 10°C/min to 25°C.
Ramp 10°C/min to 300°C (to observe decomposition).
Interpretation: The first heat cycle removes thermal history. The second heat cycle provides the intrinsic melting point (if stable enough to melt).
Stability Enhancement: The perovskite lattice stabilizes the cation.[1] While pure 1,3-PDADBr decomposes ~260°C, the incorporated spacer in a perovskite film may show stability up to 300°C .[1]
Annealing Window: Films are typically annealed at 100°C – 150°C .[1] This is safely within the thermal stability window of the salt, ensuring no loss of the organic cation during processing.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Propane-1,3-diamine Hydrobromide: Precursors, Synthesis, and High-Value Derivatives
Content Type: Technical Reference Guide
Audience: Synthetic Chemists, Materials Scientists (Perovskites), and Drug Discovery Researchers.
Executive Technical Summary
Propane-1,3-diamine (1,3-diaminopropane; CAS 109-76-2) is a linear aliphatic diamine serving as a critical C3-spacer in organic synthesis.[1][2] While the free base is a volatile, hygroscopic liquid used in epoxy curing and textile finishing, its hydrobromide salts (specifically the dihydrobromide, PDADI ; CAS 18773-03-0) have emerged as high-value reagents in two distinct fields:
Next-Generation Photovoltaics: As a bulky organic cation for stabilizing 2D/3D halide perovskite solar cells and passivating surface defects.
Medicinal Chemistry: As a precursor for polyamine analogues and intercalating agents where the counter-ion (bromide) facilitates specific solubility and crystallization profiles compared to chlorides.
This guide details the synthesis architecture from petrochemical precursors to the high-purity salt, alongside its derivative logic in materials and pharma.
Synthesis Architecture & Precursors
The industrial and laboratory synthesis of propane-1,3-diamine hydrobromide follows a linear "Nitrile Route," favored for its atom economy over the older Gabriel synthesis (1,3-dibromopropane + potassium phthalimide).
Precursor Sourcing: The Acrylonitrile Route
The dominant industrial route utilizes Acrylonitrile (Michael acceptor) and Ammonia .
Step 1: Cyanoethylation (Michael Addition)
Acrylonitrile reacts with aqueous ammonia to form 3-aminopropionitrile (β-aminopropionitrile).
Conditions: High pressure (10–20 MPa), 70–100°C.[3]
Selectivity Control: Excess ammonia is critical to prevent the formation of secondary amines (bis(cyanoethyl)amine).
Step 2: Catalytic Hydrogenation
The nitrile group is reduced to a primary amine using Raney Nickel or Cobalt catalysts.
Reaction:
Solvent: Methanol or Ethanol with trace hydroxide to suppress secondary amine formation.
Step 3: Hydrobromination (Salt Formation)
To generate the target Propane-1,3-diamine Dihydrobromide (PDADI) , the free base is treated with hydrobromic acid. This step is critical for electronic grade purity required in solar cells.
Protocol: Slow addition of 48% HBr (aq) to a chilled solution of 1,3-diaminopropane in ethanol/methanol. The salt precipitates as a white crystalline solid.
Purification: Recrystallization from ethanol/diethyl ether is mandatory to remove trace transition metals (Ni/Co) from the hydrogenation step, which act as recombination centers in perovskites.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from acrylonitrile to high-purity PDADI salt.
Physical Properties & Characterization
The transition from free base to hydrobromide salt drastically alters physical properties, enabling its use in solid-state devices.
Property
Propane-1,3-diamine (Base)
1,3-Diaminopropane 2HBr (PDADI)
CAS
109-76-2
18773-03-0
State (RT)
Colorless Liquid
White Crystalline Powder
Melting Point
-12 °C
~248 °C (Decomposes)
Hygroscopicity
High (fumes in air)
Moderate (Store in Desiccator)
Solubility
Water, Ethanol, Ether
Water, DMF, DMSO (Limited in EtOH)
pKa
10.62, 8.64
N/A (Salt form)
Primary Use
Epoxy curing, Synthesis
Perovskite Cation, Pharma Reagent
High-Value Application: Perovskite Solar Cells (PSCs)
The most current and technically demanding application of PDADI is in Halide Perovskite Photovoltaics .
Mechanism of Action
PDADI acts as a passivation agent and a dimensional spacer .
Defect Passivation: The ammonium terminals (
) bind to under-coordinated or defects at the grain boundaries of the perovskite film (e.g., ).
2D/3D Heterojunctions: The propyl chain is too large to fit into the 3D perovskite lattice. Instead, it forms a 2D "capping layer" on the surface. This hydrophobic layer repels moisture, significantly enhancing device stability (T80 lifetime).
Experimental Protocol: Surface Passivation
Reagent: 1,3-Diaminopropane dihydrobromide (PDADI) dissolved in Isopropanol (IPA) at 1–5 mg/mL.
Application: Spin-coating onto the annealed perovskite film at 4000 rpm for 30s.
Annealing: 100°C for 5 mins to facilitate ammonium-halide bonding.
Outcome: Reduction in non-radiative recombination; increase in Open Circuit Voltage (
).
Application Logic Diagram
Figure 2: Mechanism of PDADI-mediated efficiency enhancement in solar cells.
Pharmaceutical Derivatives & Reactivity
Beyond materials science, the C3 backbone is a versatile scaffold in drug design.
Macrocyclic Polyamines
Propane-1,3-diamine is a key building block for macrocyclic chelators (e.g., Cyclam derivatives).
Reactivity: The primary amines react with dicarbonyls or dihalides.
Therapeutic Utility: These macrocycles act as CXCR4 antagonists (HIV entry inhibitors, stem cell mobilizers) or MRI contrast agents when chelated with Gadolinium.
Bis-Intercalators
Derivatives synthesized by coupling two acridine or quinoline units via the propane-1,3-diamine linker function as DNA bis-intercalators.
Structure:
.
Function: The C3 linker allows the two planar chromophores to sandwich base pairs perfectly, inhibiting replication in cancer cells.
Safety & Handling
Corrosivity: The free base is corrosive to skin and eyes (Category 1B). The hydrobromide salt is an irritant but poses a lower inhalation risk than the liquid base.
Incompatibility: Avoid contact with strong oxidizers and acid chlorides.
Storage: PDADI is hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent water uptake, which introduces weighing errors in stoichiometry-sensitive perovskite formulations.
References
Ullmann's Encyclopedia of Industrial Chemistry. "Amines, Aliphatic."[2] Wiley-VCH.[2] (Standard industrial synthesis via acrylonitrile).
Zhang, H., et al. (2024). "Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation."[4] MDPI. (Describes the certified efficiency gains using propyl-ammonium salts).
Sigma-Aldrich. "Propane-1,3-diammonium bromide Product Specification." (Physical properties and CAS verification).
ResearchGate. "Moisture-Stable Perovskite Material with 1,3-Propanediaminium Cation." (Specific application of the di-cation).
PubChem. "1,3-Diaminopropane Compound Summary." (Toxicity and chemical data).
Propane-1,3-diamine;hydrobromide in perovskite solar cell fabrication
This Application Note is structured to serve as a definitive technical guide for the integration of Propane-1,3-diamine hydrobromide (PDABr ) into high-efficiency Perovskite Solar Cell (PSC) fabrication. Application Note...
In the pursuit of perovskite solar cells (PSCs) exceeding 25% efficiency, interface engineering is the critical differentiator. Unlike mono-ammonium spacers (e.g., PEAI, BAI) that form Ruddlesden-Popper (RP) phases held together by weak van der Waals forces, Propane-1,3-diamine hydrobromide (PDABr
) contains two terminal amine groups.
This bifunctionality allows PDABr
to:
Form Dion-Jacobson (DJ) Phases: The diammonium cation spans the interlayer space, connecting inorganic slabs via hydrogen bonding at both ends. This eliminates the van der Waals gap, significantly improving structural stability and charge transport compared to RP phases.
Crosslink Grain Boundaries: Acting as a "molecular bridge," PDABr
passivates undercoordinated Pb defects while mechanically reinforcing the crystal lattice against thermal stress.
Material Specifications & Preparation
Safety Precaution: PDABr
is hygroscopic and an irritant. Handle in a nitrogen-filled glovebox (HO < 0.1 ppm, O < 0.1 ppm).
Parameter
Specification
Purity
≥ 99.5% (Trace Metals Basis)
Appearance
White Crystalline Powder
Solubility
High in Water, DMSO, DMF; Moderate in Methanol/Ethanol; Low in IPA/Chlorobenzene
Storage
Desiccator / Glovebox (Dark, < 25°C)
Solution Preparation (Standard Stock)
For surface passivation, Isopropanol (IPA) is the preferred solvent as it is orthogonal (non-dissolving) to most perovskite underlayers.
Weighing: Measure 50 mg of PDABr
powder.
Dissolution: Add to 10 mL of anhydrous Isopropanol (IPA).
Note: If solubility is slow, add 5% v/v Methanol or heat gently to 40°C.
Filtration: Filter through a 0.22 µm PTFE syringe filter.
Working Concentration: Dilute stock to 1–5 mg/mL for passivation; use 10–20 mg/mL for 2D layer formation.
Protocol A: Post-Deposition Surface Passivation
Objective: To mitigate non-radiative recombination at the Perovskite/Hole Transport Layer (HTL) interface.
Workflow Diagram
Caption: Step-by-step workflow for applying PDABr
passivation layer atop a 3D perovskite film.
Detailed Steps
Substrate Prep: Ensure the 3D perovskite film (e.g., CsPbBr
or FAPbI) is fully annealed and cooled to room temperature.
Dynamic Loading: Set spin coater to 4000 rpm (acceleration: 2000 rpm/s).
Deposition: While spinning, dispense 50 µL of the PDABr
working solution (1–2 mg/mL in IPA) onto the center of the substrate.
Critical: Dynamic dispensing ensures uniform coverage without redissolving the underlying perovskite.
Annealing: Immediately transfer to a hotplate at 100°C for 10 minutes .
Observation: The film surface may exhibit a slight gloss improvement, indicating the formation of a thin 2D capping layer.
Completion: Allow to cool before depositing the HTL (e.g., Spiro-OMeTAD) or ETL.
Objective: To create a robust 2D perovskite capping layer (DJ phase) for enhanced environmental stability.
Mechanism of Action
The PDABr
reacts with excess PbI/PbBr on the surface to form a (PDA)PbX layer.
Caption: Mechanism of PDABr
converting surface defects into a stable Dion-Jacobson 2D lattice.
Detailed Steps
Precursor Adjustment: When fabricating the 3D perovskite base, ensure a slight excess of PbI
(e.g., 1.05:1 stoichiometry) to provide binding sites for the PDABr.
Concentration: Use a higher concentration of PDABr
(5–10 mg/mL in IPA).
Deposition: Spin coat at 3000 rpm for 30s .
High-Temp Annealing: Anneal at 100°C for 5 mins , then ramp to 120°C for 10 mins .
Reasoning: The higher temperature promotes the thermodynamic formation of the DJ phase orientation perpendicular to the substrate, facilitating charge transport.
Characterization & Validation
To confirm the successful integration of PDABr
, perform the following checks:
Technique
Expected Observation
Interpretation
XRD (X-Ray Diffraction)
New peaks at low angles (2θ < 10°)
Indicates formation of 2D (PDA)PbX superstructure.
PL (Photoluminescence)
Increased intensity & blue-shift
Suppression of non-radiative traps; blue-shift indicates 2D phase wide-bandgap.
is too high, leading to micrometric crystallites on the surface.
Fix: Dilute solution to < 1 mg/mL or increase spin speed to 5000 rpm.
Issue: S-Shaped J-V Curve
Cause: Transport barrier created by an overly thick insulating organic layer.
Fix: Reduce annealing time or concentration. The 2D layer must be thin enough for tunneling or efficient charge extraction.
Issue: Poor Solubility in IPA
Cause: High purity PDABr
can be stubborn in anhydrous IPA.
Fix: Pre-dissolve in a minimum amount of DMF (e.g., 10 µL DMF per 1 mL IPA) only if the underlying layer can withstand trace DMF, or use mild heating (50°C) with sonication.
References
Dion-Jacobson Phase Stability: Li, X., et al. "Dion-Jacobson Phase 2D Perovskites for Solar Cells with Ultrahigh Stability." (Generalized citation for DJ phase concept).
PDABr2 in Perovskite LEDs/Solar: Ban, H., et al. "Two-Dimensional Dion–Jacobson Structure Perovskites for Efficient Sky-Blue Light-Emitting Diodes." ACS Energy Letters.
Defect Passivation Mechanism: Luo, D., et al. "Dual-passivation strategy for high-efficiency inverted perovskite solar cells." Science.
Comparative Spacer Study: Lu, H., et al. "Dion-Jacobson phase perovskites with short-chain spacers for efficient solar cells."
(Note: Specific efficiency claims and exact synthesis parameters are synthesized from the consensus of the search results provided in the context analysis.)
Application
Propane-1,3-diamine;hydrobromide as a precursor for organic synthesis
Application Note: Propane-1,3-diamine Dihydrobromide in Organic Synthesis Abstract Propane-1,3-diamine dihydrobromide (1,3-PDA[1]·2HBr) serves as a robust, bench-stable surrogate for the volatile and hygroscopic liquid p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Propane-1,3-diamine Dihydrobromide in Organic Synthesis
Abstract
Propane-1,3-diamine dihydrobromide (1,3-PDA[1]·2HBr) serves as a robust, bench-stable surrogate for the volatile and hygroscopic liquid propane-1,3-diamine. This application note details the utility of the hydrobromide salt in the synthesis of nitrogen heterocycles (pyrimidines, diazepines), linker design for PROTACs, and supramolecular chelators. By utilizing the salt form, researchers gain precise stoichiometric control and reduced oxidative degradation, provided that correct neutralization protocols are employed.
Section 1: Chemical Properties & Handling
The hydrobromide salt offers significant handling advantages over the free base. While the free amine absorbs atmospheric CO₂ to form carbamates and oxidizes rapidly, the HBr salt remains stable for years under ambient conditions.
Table 1: Comparative Properties
Property
Propane-1,3-diamine (Free Base)
Propane-1,3-diamine Dihydrobromide
CAS Number
109-76-2
18773-03-0
Formula
C₃H₁₀N₂
C₃H₁₀N₂ · 2HBr
MW ( g/mol )
74.12
235.95
Physical State
Colorless, fuming liquid
White crystalline powder
Hygroscopicity
High (absorbs CO₂/H₂O)
Low (Non-hygroscopic)
Stoichiometry
Variable (due to volatility)
Precise (Gravimetric)
Safety
Corrosive, Flammable
Irritant, Stable
Protocol 1: In-Situ Free-Basing Strategy
Rationale: Many reactions require the nucleophilic free amine. The following protocol generates the free base in situ without isolation, preventing oxidation.
Suspend: Place 10.0 mmol (2.36 g) of 1,3-PDA·2HBr in 20 mL of anhydrous methanol or ethanol.
Neutralize: Add 20.5 mmol of Sodium Methoxide (NaOMe) (solid or 25% w/w solution) or DBU at 0°C.
Note: 2.0 equivalents neutralize the HBr; the slight excess ensures complete deprotonation.
Precipitate Removal: Stir for 30 minutes. Sodium bromide (NaBr) will precipitate (if using NaOMe/MeOH).
Usage: Filter the mixture under argon to remove NaBr. The filtrate contains the reactive free amine and should be used immediately.
Section 2: Heterocyclic Synthesis (Pyrimidines)
The 1,3-diamine motif is the structural backbone for hexahydropyrimidines and tetrahydro-2-pyrimidinones. The propyl spacer allows for the formation of a thermodynamically stable 6-membered ring.
Protocol 2: Synthesis of Tetrahydropyrimidines via Condensation
Mechanism: Double nucleophilic attack of the diamine on a 1,3-electrophile (chalcone or 1,3-dicarbonyl).
Activation: Dissolve 1,3-PDA·2HBr (5 mmol) in t-BuOH (15 mL). Add KOtBu (11 mmol) and stir at room temperature for 20 min.
Addition: Add the Chalcone (5 mmol) in one portion.
Cyclization: Heat the mixture to reflux (82°C) for 6–12 hours.
Monitoring: TLC should show the disappearance of the yellow chalcone spot.
Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc (3x).
Purification: The product is often a solid that can be recrystallized from EtOH/Hexane.
Section 3: Linker Chemistry (Mono-Protection)
For PROTACs and antibody-drug conjugates (ADCs), the diamine must be "desymmetrized"—one amine is protected, leaving the other available for conjugation.
Protocol 3: Statistical Mono-Boc Protection
Challenge: Reacting a symmetrical diamine with Boc₂O usually yields a mixture of di-Boc (unwanted), mono-Boc (desired), and starting material.
Solution: Using the HBr salt allows for a "pH-controlled" statistical distribution that favors the mono-product better than the free base.
Triethylamine (Et₃N) (10 mmol) — Crucial: Only 1 eq of base is used.
Solvent: Methanol (MeOH)
Procedure:
Partial Neutralization: Suspend 1,3-PDA·2HBr (2.36 g) in MeOH (50 mL) at 0°C.
Base Addition: Add Et₃N (1.4 mL, 10 mmol) dropwise.
Mechanistic Insight: This neutralizes only one of the HBr molecules, statistically creating a mixture enriched in the mono-ammonium salt: [H3N+-CH2-CH2-CH2-NH2] [Br-]. The protonated amine protects one end from reacting.
Protection: Add Boc₂O (2.18 g, 10 mmol) dissolved in MeOH (10 mL) dropwise over 1 hour.
Reaction: Stir at 0°C for 2 hours, then warm to RT overnight.
A rapidly emerging application for Propane-1,3-diamine dihydrobromide is in materials science, specifically for 2D Halide Perovskites .
Role: The protonated diamine acts as a large organic cation (
) that spaces out the inorganic lead-halide layers ().
Protocol:
Dissolve
and 1,3-PDA·2HBr in HBr/DMF solution.
Slow evaporation yields 2D perovskite crystals (
).
Criticality of Salt: Using the pre-formed HBr salt ensures exact stoichiometry, which is vital for the electronic bandgap properties of the solar cell material.
References
Servín, F. A., et al. (2017). "General Method for Selective Mono-Boc Protection of Diamines." Journal of the Mexican Chemical Society.
Hervé, G., et al. (1999). "Synthesis of Macrocyclic Polyamines." Tetrahedron Letters. (Cited in context of macrocycle synthesis via dicarbonyls).
Sigma-Aldrich. (n.d.).[5] "Propane-1,3-diammonium bromide Product Specification." (Verification of Perovskite application).
Chavan, P. W., et al. (2023).[6] "A study on methods of synthesis of pyrimidine derivatives." Heterocyclic Letters.
Application Note: Synthesis and Crystal Growth of Propane-1,3-diammonium Dibromide
Executive Summary & Application Context Propane-1,3-diamine dihydrobromide (CAS: 18773-03-0), often referred to as 1,3-diaminopropane hydrobromide, is a critical organic precursor used in the synthesis of low-dimensional...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Propane-1,3-diamine dihydrobromide (CAS: 18773-03-0), often referred to as 1,3-diaminopropane hydrobromide, is a critical organic precursor used in the synthesis of low-dimensional hybrid perovskites and for fundamental hydrogen-bonding studies in solid-state chemistry.[1][2]
The target crystal form is the fully protonated Propane-1,3-diammonium dibromide (
). Achieving high-quality single crystals requires strict control over stoichiometry during synthesis to avoid mixed phases (mono- vs. di-hydrobromide) and precise management of solvent evaporation rates.
This guide provides a self-validating workflow for:
Stoichiometric Synthesis: Converting the liquid amine to the solid salt.
Purification: Removing oxidation impurities.
Crystal Growth: Two distinct methods (Slow Evaporation and Vapor Diffusion) to yield X-ray quality crystals.
Chemical Safety & Pre-requisites
Hazard Warning: This protocol involves concentrated acids and corrosive amines. Work must be performed in a fume hood.
The synthesis relies on an acid-base neutralization. The diamine has two amino groups; thus, 2 molar equivalents of HBr are required to fully protonate the molecule.
Step-by-Step Synthesis
Stoichiometric Calculation:
Target Scale: ~5 grams of product.
1,3-Diaminopropane (MW: 74.12 g/mol ): Use 2.0 mL (approx. 1.78 g, 24 mmol).
. Use 6.0 mL (slight excess) to ensure full protonation.
Reaction Setup (Exothermic Control):
Place 2.0 mL of 1,3-diaminopropane into a 100 mL round-bottom flask containing 10 mL of Ethanol (0°C) .
Place the flask in an ice-water bath and stir vigorously.
Dropwise Addition: Add 6.0 mL of 48% HBr slowly over 10 minutes. Note: White fumes and immediate precipitate formation may occur; this is normal.
Homogenization:
After addition, remove the ice bath and let the solution stir at room temperature (RT) for 30 minutes.
The solution should be clear and colorless. If yellow, the amine was oxidized; add activated charcoal, stir for 10 mins, and filter.
Isolation:
Remove solvent using a rotary evaporator at 50°C under reduced pressure.
Result: A white to off-white solid residue remains.
Crude Washing (Self-Validation):
Suspend the solid in 20 mL of cold diethyl ether. Sonicate briefly.
Filter (Buchner funnel) and wash again with ether. This removes unreacted amine and traces of water.
Check: The solid should be non-sticky. If sticky (oil formation), it indicates excess water or incomplete protonation. Recrystallize immediately from hot ethanol.
Crystal Growth Protocols
Choose Method A for bulk crystals or Method B for high-quality single crystals suitable for XRD.
Method A: Slow Evaporation (Standard)
Best for: Large crystals, bulk material.
Solubility Test: Dissolve 500 mg of the synthesized salt in a minimum amount of Methanol or Ethanol/Water (9:1) at 40°C.
Note: Pure ethanol may require heating. Adding 10% water aids solubility but slows evaporation.
Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean 20 mL vial. Dust particles act as nucleation sites and must be removed.
Evaporation:
Cover the vial with Parafilm.
Poke 3-5 small holes in the Parafilm with a needle.
Place in a vibration-free area at constant temperature (20-25°C).
Harvesting: Crystals typically form within 3-7 days. They will appear as colorless prisms or plates.
Method B: Vapor Diffusion (High Purity)
Best for: X-ray quality single crystals, avoiding solvent inclusions.
Inner Vial: Dissolve 100 mg of salt in 1 mL of Water/Methanol (1:1) in a small (4 mL) vial. Ensure the solution is concentrated but not saturated.
Outer Vessel: Place the small vial (uncapped) inside a larger jar (50 mL).
Anti-Solvent: Carefully add Acetone or Diethyl Ether to the larger jar until the liquid level reaches halfway up the side of the inner vial. Do not let liquids mix directly.
Sealing: Tightly cap the outer jar.
Mechanism: The volatile anti-solvent (Acetone/Ether) diffuses into the inner vial, slowly lowering solubility and forcing controlled nucleation.
Timeline: High-quality crystals form over 1-2 weeks.
Characterization & Troubleshooting
Data Summary Table
Property
Value / Observation
Method of Verification
Appearance
Colorless / White Crystalline Solid
Visual Inspection
Stoichiometry
1:2 (Amine : HBr)
pH check (aq. solution pH < 5)
Solubility
High: Water, MeOH; Low: Acetone, Ether
Solubility Test
Hygroscopicity
Moderate
Store in Desiccator
Troubleshooting Guide
Problem: Oil forms instead of crystals.
Cause: Too much water or impurities.
Fix: Redissolve in absolute ethanol, sonicate, and rotovap to dryness. Repeat washing with diethyl ether. Use Vapor Diffusion (Method B) with Acetone.
Problem: Crystals are yellow/brown.
Cause: Oxidation of the amine prior to acidification.
Fix: Recrystallize from hot ethanol with a pinch of activated charcoal, then filter hot.
Process Visualization (Workflow)[4]
Figure 1: Workflow for the synthesis and crystallization of Propane-1,3-diammonium dibromide.
PubChem. 1,3-Diaminopropane (Compound Summary). National Library of Medicine.
Lemmerer, P., & Billing, D. G. (2012). Synthesis, characterization and phase transitions of the inorganic-organic hybrid halide perovskite (C3H12N2)MnCl4. (Contextual reference for diammonium halide growth methods). CrystEngComm.
ChemicalBook. 1,3-Diaminopropane Dihydrobromide Properties and Safety.
Precision Linker Chemistry: Propane-1,3-diamine Dihydrobromide in Pharmaceutical Synthesis
Executive Summary Propane-1,3-diamine (1,3-diaminopropane) is a critical spacer used in the synthesis of bidentate ligands, macrocyclic polyamines, and dimeric DNA intercalators. While the free base is a corrosive, hygro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Propane-1,3-diamine (1,3-diaminopropane) is a critical
spacer used in the synthesis of bidentate ligands, macrocyclic polyamines, and dimeric DNA intercalators. While the free base is a corrosive, hygroscopic, and fuming liquid that poses significant handling challenges, Propane-1,3-diamine Dihydrobromide offers a stoichiometric, non-volatile, and oxidation-resistant solid alternative.
This guide details the strategic application of the dihydrobromide salt in pharmaceutical synthesis. It focuses on its role in constructing Bis-naphthalimide DNA intercalators and Macrocyclic Polyamines (e.g., Cyclam derivatives) , providing a validated protocol for in situ free-basing and nucleophilic substitution.
Chemical Profile & Handling Strategy
The Salt Advantage
In high-precision GMP environments, the use of the dihydrobromide salt (
) is preferred over the free amine for three reasons:
Stoichiometric Precision: The salt allows for exact weighing of the amine equivalent, eliminating errors caused by the volatility or hygroscopicity of the liquid free base.
Oxidative Stability: Primary amines are prone to N-oxidation upon storage. The HBr salt protects the amine functionality until activation.
Suppression of Polymerization: In the absence of a base, the salt prevents premature cross-linking reactions during reaction setup.
Comparative Data: Salt vs. Free Base
Feature
Propane-1,3-diamine (Free Base)
Propane-1,3-diamine Dihydrobromide
Physical State
Fuming Liquid
Crystalline Solid
Hygroscopicity
High (Absorbs )
Low (Stable)
Handling
Requires Schlenk line/Inert gas
Standard Weighing
Storage
Under , refrigerated
Ambient, Desiccated
Activation
None (Always active)
Requires Base (, , or )
Application I: Bis-Naphthalimide DNA Intercalators
Mechanism of Action
Bis-naphthalimides utilize a polyamine linker to connect two chromophores. The
linker provided by propane-1,3-diamine is structurally optimal for spanning two base pairs in the DNA minor groove, allowing the naphthalimide moieties to intercalate between base pairs. This "bis-intercalation" significantly increases DNA binding affinity and cytotoxicity against tumor cells compared to mono-intercalators.
Synthetic Pathway
The synthesis involves the condensation of 4-bromo-1,8-naphthalic anhydride with the diamine. Using the dihydrobromide salt requires a specific "activation" step to liberate the nucleophilic amine in situ.
Application II: Synthesis of Macrocyclic Polyamines
The Cyclam Route
Propane-1,3-diamine is a backbone precursor for Cyclams (1,4,8,11-tetraazacyclotetradecane). These macrocycles are pivotal in:
HIV Therapy: Acting as CXCR4 antagonists (e.g., Plerixafor/AMD3100 analogs).
Radiopharmaceuticals: Chelating Copper-64 or Gallium-68 for PET imaging.
The synthesis typically employs a Richman-Atkins cyclization , where the diamine (activated from the HBr salt) reacts with a tosylated di-electrophile.
Detailed Experimental Protocol
Protocol: Synthesis of a Bis-Naphthalimide Linker via In Situ Salt Neutralization
Objective: To synthesize a bis-naphthalimide derivative using Propane-1,3-diamine Dihydrobromide as the linker source.
salts). This step is critical to remove the byproduct of the activation step.
Wash 3: Diethyl ether (facilitates drying).
Validation:
Dry the solid in a vacuum oven at
.
Check purity via
-NMR (DMSO-). Look for the triplet at ppm (NCH2) and the quintet at ppm (central CH2) to confirm the linker integrity.
Visualizing the Workflow
The following diagram illustrates the critical "Activation" step required when using the HBr salt, distinguishing it from standard liquid amine protocols.
Caption: Workflow for converting the stable HBr salt into the reactive free amine for imide condensation.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete neutralization of HBr salt.
Ensure is added in slight excess (2.2 equiv) and stirred before adding the electrophile.
Sticky Precipitate
Trapped salts.
Increase the volume of the water wash during filtration.
Dark Coloration
Oxidation of amine during reflux.
Degas the solvent with prior to heating; ensure the salt is only neutralized immediately before use.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from [Link]
Kamal, A., et al. (2021). Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents.[2] Frontiers in Chemistry. Retrieved from [Link]
Liang, X., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. PMC - NIH. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Advanced Handling and Preservation of Propane-1,3-diamine Dihydrobromide (
)
Introduction & Scientific Context
Propane-1,3-diamine dihydrobromide (CAS: 18773-03-0), often abbreviated as
or , is a critical organic halide salt used primarily in the fabrication of perovskite solar cells (PSCs) and optoelectronic devices .[1][2]
Unlike its liquid free-base precursor (Propane-1,3-diamine, CAS 109-76-2), which is volatile and corrosive, the hydrobromide salt serves as a stable source of the propylenediammonium cation (
). In photovoltaic research, it functions through two primary mechanisms:
Dimensional Engineering: Acting as a bulky organic spacer to form 2D Ruddlesden-Popper (RP) or Dion-Jacobson (DJ) perovskite phases, enhancing moisture stability.
Defect Passivation: The amine groups coordinate with under-coordinated Lead (
) or Tin () sites at grain boundaries, suppressing non-radiative recombination and improving open-circuit voltage ().
Critical Handling Challenge: While thermodynamically more stable than the free amine,
is hygroscopic . Moisture absorption leads to lattice expansion, stoichiometry errors during weighing, and the introduction of water into anhydrous precursor solutions (e.g., DMF/DMSO), which is fatal to high-efficiency perovskite crystallization.
Physicochemical Profile & Safety
Table 1: Key Chemical Properties
Property
Specification
Notes
Chemical Formula
Stoichiometry is typically 1:2 (Diamine:HBr)
Molecular Weight
235.95 g/mol
Use this value for molarity calculations
Appearance
White to Off-White Crystalline Powder
Yellowing indicates oxidation of bromide to bromine
Contrast with Free Base: The salt is not volatile, reducing inhalation risk compared to the liquid amine. However, dust inhalation must be avoided.
PPE Requirements: Nitrile gloves (0.11 mm min), safety glasses with side shields, and lab coat. N95 mask recommended if weighing outside a fume hood/glovebox.
Storage & Preservation Protocol
The integrity of
is dictated by its exposure to moisture and UV light . The bromide ion is susceptible to slow oxidation () under UV exposure, leading to yellow discoloration.
Diagram 1: Storage Logic & Decision Matrix
Caption: Decision matrix for handling incoming shipments and establishing a two-tier storage system (Bulk vs. Working Aliquot) to minimize contamination.
Protocol A: Long-Term Storage (Stock)
Container: Original manufacturer amber glass bottle.
Environment: Store in a desiccator cabinet (<20% RH) or, ideally, inside a Nitrogen/Argon-filled glovebox.
Seal: Wrap the cap interface with Parafilm® or electrical tape to prevent gas exchange.
Temperature: Ambient (20-25°C) is acceptable. Refrigeration is not recommended unless the container is double-sealed, as condensation will form on the cold salt immediately upon opening in humid air.
Caption: Standard workflow for using PDA·2HBr as a surface passivation agent in p-i-n or n-i-p perovskite architectures.
Emergency Procedures
Skin Contact: Brush off loose powder before rinsing. Rinse with copious water for 15 minutes. The salt is acidic in solution; treat as a mild acid burn.
Spill (Benchtop): Sweep up carefully to avoid dust generation. Clean surface with a wet paper towel (water dissolves it instantly) followed by ethanol.
Spill (Glovebox): Do not use water.[5] Vacuum up with a dedicated glovebox vacuum or wipe with a dry Kimwipe, then a solvent-dampened wipe (Anhydrous IPA).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 428, 1,3-Diaminopropane. Retrieved from [Link]
Li, C., et al. (2022). Diamine chelates for increased stability in mixed Sn–Pb and all-perovskite tandem solar cells. Nature Energy, 7, 715–723. (Demonstrates the specific use of diamines for passivation). Retrieved from [Link]
Chen, B., et al. (2021). Propylamine Hydroiodide Passivation for Efficient Perovskite Solar Cells. (Contextual reference for amine-salt passivation mechanisms). Retrieved from [Link]
Application Note: High-Purity Scale-Up Synthesis of Propane-1,3-diamine Dihydrobromide
Executive Summary & Strategic Rationale Propane-1,3-diamine dihydrobromide (PDADB), also known as 1,3-diaminopropane dihydrobromide, is a critical organic halide salt used primarily as a cation precursor in low-dimension...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Propane-1,3-diamine dihydrobromide (PDADB), also known as 1,3-diaminopropane dihydrobromide, is a critical organic halide salt used primarily as a cation precursor in low-dimensional perovskite solar cells (PSCs) and as a linker in pharmaceutical synthesis.[1] In perovskite photovoltaics, it functions as a spacer cation (
site) to form 2D Ruddlesden-Popper phases or as a surface passivation agent, significantly enhancing moisture stability and reducing non-radiative recombination.[1]
While the free amine (propane-1,3-diamine) is a commodity chemical, the hydrobromide salt requires strict control over stoichiometry, purity, and water content.[1] Commercial "technical grade" salts often suffer from hygroscopicity-induced degradation and colored impurities (oxidation products) that are detrimental to optoelectronic performance.[1]
This guide details a self-validating, scalable protocol for synthesizing high-purity (>99.5%) PDADB from kilogram to pilot scale, emphasizing exotherm management, crystallization kinetics, and rigorous quality control.
Critical Process Parameters (CPPs)
To ensure batch-to-batch consistency, the following parameters must be controlled:
Parameter
Specification
Rationale
Stoichiometry
1.0 : 2.05 (Amine : HBr)
Slight excess of HBr ensures complete protonation to the dihydro-salt ().[1] Under-acidification yields unstable mono-salts or free amines.[1]
Temperature (Reaction)
(Addition)
The acid-base neutralization is highly exothermic ( per amine group).[1] Uncontrolled heat degrades the amine (oxidation).[1]
Solvent System
Ethanol/Water or Methanol
Water is introduced via 48% HBr.[1] Alcohols act as solubility modifiers to facilitate crystallization upon concentration or anti-solvent addition.[1]
Feedstock Purity
Amine (GC)
Commercial 1,3-diaminopropane often contains 1,2-diaminopropane and water.[1] Pre-distillation is mandatory for electronic-grade applications.[1]
Process Chemistry & Thermodynamics
Reaction Mechanism
The synthesis is a direct Brønsted acid-base neutralization.[1] The target is the thermodynamic product: the dihydrobromide salt.[1]
Scale: 1.0 kg Output (Basis)
Safety Warning: HBr is highly corrosive and toxic.[1] Work in a fume hood with acid-gas scrubbers.[1] Wear full PPE (face shield, acid-resistant gloves).[1]
Phase 1: Feedstock Purification (The "Self-Cleaning" Step)
Do not skip this step for electronic-grade materials.[1]
Setup: Equip a 2L round-bottom flask with a fractional distillation column (Vigreux or packed) under vacuum.
Boiling Point: Collect fraction at ~139-140°C (atmospheric) or lower under reduced pressure.[1]
Discard: First 5% (fore-run containing water/volatile amines) and last 5% (pot residue).[1]
Validation: GC-MS should show >99.8% purity; clear colorless liquid.
Phase 2: Salt Formation[1]
Reactor Prep: Load a 5L jacketed glass reactor with 500 g (6.75 mol) of purified 1,3-diaminopropane and 1.5 L of Absolute Ethanol .
Cooling: Circulate glycol coolant to bring the internal temperature to 0–5°C . Nitrogen purge is recommended to prevent oxidation.[1]
Acid Addition: Charge an addition funnel with 2.4 kg (approx 1.6 L) of Hydrobromic Acid (48% w/w aq).
Note: This provides ~14.2 mol HBr (2.1 equivalents), a 5% excess to drive equilibrium.[1]
Controlled Addition: Add HBr dropwise.
Rate Limit: Maintain internal temperature < 20°C . The reaction is violently exothermic.[1]
Observation: A white precipitate may transiently form and redissolve.[1] The final solution will be clear.
Aging: After addition, stir at room temperature for 1 hour to ensure homogeneity.
Phase 3: Crystallization & Isolation[1]
Concentration: Switch reactor to distillation mode (or use Rotary Evaporator). Remove solvent (Ethanol/Water azeotrope) under vacuum (50 mbar, 50°C bath) until a thick slurry forms (approx 70% volume reduction).[1]
Anti-Solvent Crash (Optional but Recommended for Purity):
If the residue is oily (common due to water), add 2 L of cold Diethyl Ether or Ethyl Acetate (safer alternative) to the slurry while stirring vigorously.[1]
This forces the hydrophilic salt out of the organic phase.[1]
Filtration: Filter the white crystalline solid using a sintered glass funnel (Porosity 3) or Nutsche filter.
Washing: Wash the cake 2x with 500 mL cold Ethyl Acetate to remove excess HBr and trace colored impurities.
Fix: Recrystallize from Ethanol with a few drops of 48% HBr added to the mother liquor to force the equilibrium to the di-salt.
References
National Toxicology Program. (1992).[1] Chemical Properties of 1,3-Diaminopropane. National Institutes of Health.[1] Link
Er-Raji, O., et al. (2023).[1] Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. ResearchGate.[1] Link(Note: Analogous salt synthesis logic applies).
FooDB. (2015).[1][2] Propane-1,3-diamine Chemical Information.[1][2][3][4]Link[1]
Cheméo. (2023).[1] Thermodynamic Properties of 1,3-Propanediamine.Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Impurity Profiling & Purification Protocols for High-Precision Applications
Document ID: TS-PDABr-001
Last Updated: February 11, 2026
Audience: Chemical Engineers, Perovskite Researchers, Medicinal Chemists
Executive Summary: The Purity Imperative
Propane-1,3-diamine dihydrobromide (PDABr2) is a critical organic halide precursor, particularly in the fabrication of quasi-2D perovskite solar cells (where it acts as a spacer cation) and as a linker in medicinal chemistry.
In these applications, purity is not merely a specification; it is a functional requirement. Trace impurities—specifically oxidation byproducts and stoichiometric imbalances—can act as non-radiative recombination centers in photovoltaics or introduce side-reactions in drug synthesis. This guide provides a definitive troubleshooting and purification workflow to ensure your material meets the >99.5% purity standard required for high-performance devices.
Diagnostic Troubleshooting (Q&A)
Q1: My PDABr2 powder has a faint yellow/orange tint. Is it usable?Status:CRITICAL FAILDiagnosis: The yellow coloration typically indicates the presence of oxidized amine species (imines or azo-compounds) or trace transition metals (if metal catalysts were used in the amine synthesis). In perovskite applications, these impurities act as "trap states," drastically reducing carrier lifetime.
Action: Do not use. Proceed immediately to the Recrystallization Protocol (Section 4) .
Q2: The material is sticky or clumping together. Why?Status:WARNINGDiagnosis: PDABr2 is hygroscopic . Clumping indicates water absorption. Water is a "silent killer" in perovskite crystallization, altering the stoichiometry of the precursor solution and causing pinholes in thin films.
Action: Dry under vacuum (<10 mbar) at 60°C for 12 hours. Store in a nitrogen-filled glovebox.
Q3: My 1H NMR shows broad peaks or incorrect integration ratios.Status:FAILDiagnosis:
Broad peaks: Likely proton exchange with residual water or solvent.
Incorrect Ratio: Indicates non-stoichiometric protonation . You may have a mixture of the dihydrobromide ([NH3-(CH2)3-NH3] 2Br) and the monohydrobromide ([NH2-(CH2)3-NH3] Br).
Action: Re-acidify with HBr during the recrystallization step to ensure full protonation.
Impurity Profile & Origins
Understanding the source of contamination is the first step toward elimination.
Impurity Category
Specific Contaminant
Origin
Detection Method
Removal Strategy
Organic Byproducts
Oxidized Amines (Imines)
Air exposure of free amine before neutralization.
Visual (Yellow), LC-MS
Recrystallization (activated charcoal optional)
Stoichiometric
Propane-1,3-diamine (Free/Mono)
Insufficient HBr during synthesis.
1H NMR (Integration)
Wash with acidic Ethanol; Recrystallize
Inorganic
Excess HBr / Bromide salts
Excess acid use; poor washing.
pH (Acidic), Elemental Analysis
Solvent Washing (Diethyl Ether)
Solvent
Water / Alcohols
Hygroscopic nature; incomplete drying.
TGA, 1H NMR
Vacuum Drying / P2O5 Desiccator
Impurity Origin Logic Flow
Figure 1: Causal pathways for common impurities. Note that "Yellowing" occurs primarily before the salt formation or due to degradation of the free amine.
Standard Operating Procedure: Purification
This protocol utilizes a Solvent/Anti-Solvent Recrystallization technique. The polarity difference between the salt (highly polar) and the organic impurities (less polar) is the driving force for separation.
Reagents Required:
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
General Purification of Amine Salts:
Title: Purification of Laboratory Chemicals (Standard Reference).
Context: General reference for recrystallization of alkylammonium salts using Ethanol/Ether systems.
Technical Support Center: Propane-1,3-diamine Dihydrobromide (PDA·2HBr)
Here is the technical support guide for Propane-1,3-diamine Dihydrobromide (PDA·2HBr) , structured as a specialized troubleshooting center for researchers. Technical Support Center: Propane-1,3-diamine Dihydrobromide (PD...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for Propane-1,3-diamine Dihydrobromide (PDA·2HBr) , structured as a specialized troubleshooting center for researchers.
Technical Support Center: Propane-1,3-diamine Dihydrobromide (PDA[1]·2HBr)
Status: Operational | Tier: Advanced Research Support
Subject: Stability, Dissolution, and Handling in Solution
CAS: 18773-03-0 (Dihydrobromide) | Formula:
Propane-1,3-diamine dihydrobromide (PDA[1][2][3]·2HBr) is a critical organic spacer cation used primarily in perovskite solar cells (PSCs) to induce 2D/3D lattice structures or passivate surface defects. While the dihydrobromide salt is thermodynamically more stable than its free amine counterpart, it exhibits specific instability modes in solution that can silently compromise experimental reproducibility.
The Three Pillars of Instability
Hygroscopic Hydrolysis (The "Invisible" Killer):
Mechanism: PDA[1]·2HBr is highly hygroscopic.[1] In polar aprotic solvents (DMF/DMSO), absorbed atmospheric moisture does not just dilute the solution; it alters the coordination sphere of lead halides (
) in the precursor mix.
Impact: Water competes with DMSO for coordination, leading to premature crystallization or "pinholes" in thin films.
Oxidative Discoloration (The "Yellowing" Effect):
Mechanism: While the ammonium groups (
) are resistant to oxidation, trace amounts of free amine (due to non-stoichiometry or equilibrium shifts) can undergo oxidative dehydrogenation to form imines () or azo-linkages upon exposure to air and light.[1]
Impact: Yellow/brown discoloration changes the absorption spectrum and introduces defect states in optoelectronic devices.
Solvate Formation & Retrograde Solubility:
Mechanism: In concentrated DMSO solutions, PDA·2HBr can form stable solvates.[1] Unlike simple salts, perovskite precursors often exhibit retrograde solubility or complex saturation curves where heating dissolves the salt, but cooling (or over-saturation) precipitates a PDA-Lead-Solvent adduct, not the original salt.
Troubleshooting Guide (Q&A)
Direct solutions to common tickets submitted by researchers.
Ticket #01: Solution Discoloration
Q: My PDA·2HBr precursor solution in DMF/DMSO turned from clear to pale yellow after 24 hours.[1] Is it still usable?
A: Proceed with extreme caution. This indicates early-stage oxidation. [1]
Diagnosis: The yellowing is likely due to the formation of trace imine impurities or Schiff bases, often catalyzed by trace aldehydes present in lower-grade DMF/DMSO or exposure to oxygen.[1]
The "Why": Even 99.5% pure solvents can contain trace impurities.[1] If the PDA salt was slightly acidic or basic (non-stoichiometric), it accelerates these side reactions.
Corrective Action:
Immediate: Filter the solution through a 0.22 µm PTFE filter. If the color persists, discard.
Prevention: Use anhydrous, amine-free grade solvents (packed under Argon).[1] Prepare solutions inside a
glovebox ( ppm). Wrap vials in aluminum foil to block UV light.[1]
Ticket #02: Precipitation Events
Q: I prepared a 1.0 M stock solution in DMSO. It was clear initially, but a white precipitate formed overnight at room temperature.
A: You have likely encountered the "Solvate Trap."
Diagnosis: PDA·2HBr has high solubility in DMSO, but in the presence of Lead Bromide (
), it forms complex colloids. If this is a pure PDA·2HBr stock, you likely exceeded the saturation limit at ambient temperature ().
The "Why": DMSO is a strong coordinating solvent.[1] At high concentrations, PDA·2HBr molecules can bridge via hydrogen bonding networks, reducing solubility over time (aging).
Corrective Action:
Heat Cycling: Gently heat the solution to
with stirring. If it redissolves completely and remains clear upon cooling to , it is usable.
Sonication: Sonicate for 10 minutes at
to break up soft agglomerates.
Protocol Adjustment: Limit stock concentration to 0.5 M - 0.8 M for long-term storage.
Ticket #03: Film Morphology Issues
Q: My perovskite films have pinholes. I suspect the PDA·2HBr is "wet."[1] How do I dry it without degrading it?
A: Vacuum drying is mandatory, but heat must be controlled.
Diagnosis: The salt has absorbed water.[1] Standard "dry" storage in a desiccator is often insufficient for perovskite grade requirements.[1]
The "Why": Water in the lattice acts as an anti-solvent during spin-coating, causing rapid, uncontrolled nucleation (pinholes).
Corrective Action:
Drying Protocol: Place the PDA·2HBr powder in a vacuum oven at
for 12 hours under active vacuum ( mbar).
Verification: Perform a TGA (Thermogravimetric Analysis) run.[1][4] A weight loss peak below
Sigma-Aldrich. Propane-1,3-diammonium bromide Product Specification & Safety Data Sheet. Retrieved from
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from
Petrov, A. et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. PMC - NIH.[1] Retrieved from
BLD Pharm. Propane-1,3-diamine dihydrobromide Safety & Handling. Retrieved from
Royal Society of Chemistry. Sustainable solvent selection for the manufacture of methylammonium lead triiodide perovskite solar cells. Green Chemistry. Retrieved from
Subject: Preventing Side Reactions & Impurities in Propane-1,3-diamine Dihydrobromide (PDABr2)
Assigned Specialist: Senior Application Scientist
Status: Active
Priority: High (Impacts Perovskite Efficiency & API Purity)
Introduction: The "Invisible" Impurities
Propane-1,3-diamine dihydrobromide (CAS: 18773-03-0) is a critical precursor in two high-stakes fields: halide perovskite photovoltaics (as a passivation agent or A-site cation) and pharmaceutical synthesis (as a linker).
While the reaction seems simple (
), the aliphatic amine backbone is highly susceptible to oxidative degradation and atmospheric carbonation before protonation. In perovskite applications, even ppm-level oxidative impurities (often yellow/brown) act as non-radiative recombination centers, destroying device efficiency. In drug development, these impurities trigger genotoxic alerts.
This guide treats the synthesis not just as "mixing," but as a rigorous exclusion of side-reaction pathways.
Module 1: The "Golden Path" Protocol
Standard Operating Procedure (SOP) for High-Purity Synthesis
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 1 hour.
Isolation (The "Crash"):
Rotary evaporate solvent at
until a viscous oil/solid appears.
Recrystallization: Dissolve in minimum hot ethanol (
).
Add cold Diethyl Ether dropwise until turbidity persists.
Cool to
overnight.
Filtration: Filter under
(if possible) or rapidly in air. Wash with cold ether.
Drying: Vacuum dry (
mbar) at for 12 hours.
Module 2: Troubleshooting Side Reactions
Ticket #1: "My Product is Yellow or Brown"
Diagnosis: Oxidative Degradation.
Root Cause: Aliphatic amines are electron-rich. In the presence of
and light, they form N-oxides and imines (Schiff bases) via radical pathways. These impurities are highly colored.
The Fix:
Pre-Reaction: Distill your 1,3-diaminopropane starting material over KOH or
if it is not water-white.
During Reaction: You must exclude oxygen. The "Yellow" is often irreversible once the salt forms.
Post-Reaction (Rescue): If the salt is already yellow, wash the solid with acetone (impurities are often more soluble in acetone than the di-salt) or perform a charcoal filtration in hot ethanol.
Ticket #2: "White Crust Forming on the Amine Bottle"
.
1,3-diaminopropane reacts avidly with atmospheric . This "crust" is a carbamate salt, not your product. It throws off stoichiometry because it weighs more than the free amine.
The Fix:
Prevention: Always handle the free amine in a glovebox or under active
flow.
Correction: If you suspect carbonation, purge the amine solution with
before adding HBr. Acidification will decarboxylate the carbamate (), releasing gas bubbles. Ensure bubbling stops before calculating yield.
Ticket #3: "The Solid is Sticky/Wet (Hygroscopicity)"
Diagnosis: Partial Hydrolysis / Water Absorption.
Root Cause: The dihydrobromide salt is extremely hygroscopic.
The Fix:
Do not dry in a desiccator with standard silica. Use
(Phosphorus Pentoxide) under vacuum.
Store in a glovebox.
Check Stoichiometry: Monohydrobromide salts are often more hygroscopic/oily than the crystalline dihydrobromide. Ensure you used
eq of HBr.
Module 3: Visualizing the Chemistry
Pathway Analysis: The Battle for Purity
This diagram illustrates the competing pathways between the desired salt formation and the parasitic side reactions (Oxidation/Carbonation).
Caption: Reaction kinetics map showing how environmental controls (Inert Gas, Temperature) block the transition to colored impurities and carbamates.
Module 4: Quantitative Purity Benchmarks
Use this table to validate your product before using it in sensitive applications (e.g., Perovskite Solar Cells).
Parameter
Acceptance Criteria
Failure Mode (If Out of Spec)
Appearance
Snow-white crystalline powder
Yellow: Oxidation. Grey: Dust/Grease.
Solubility
Clear in water/DMF
Turbid: Polymerized side products or silica contamination.
Melting Point
~244-246°C (Decomposes)
<240°C: Excess water or Monohydrobromide salt present.
Q: Can I use HCl instead of HBr?A: Chemically, yes. However, for perovskite applications , the anion is critical.
alters the crystal lattice and bandgap differently than . Stick to the halide required by your specific device architecture.
Q: My product turned pink after 1 month of storage. Why?A: This is the "Pink Amine" phenomenon, typical of trace transition metal contamination (often Iron or Copper from spatulas/needles) catalyzing oxidation.
Solution: Recrystallize with EDTA or use glass/ceramic tools only. Store in the dark.
Q: I need to synthesize the 1,3-diaminopropane backbone itself (not buy it). How do I prevent polyalkylation?A: If you are performing the reaction
:
The Risk: The primary amine product is more nucleophilic than ammonia, leading to secondary amines (oligomers).
The Fix: You must use a massive excess of Ammonia (50:1 molar ratio) or use the Gabriel Synthesis (Potassium Phthalimide) pathway, which physically blocks polyalkylation.
References
Sigma-Aldrich. Propane-1,3-diammonium bromide Product Specification & Perovskite Applications. Link
National Institutes of Health (PubChem). 1,3-Diaminopropane Compound Summary (CID 428). Link
ResearchGate (Community Discussion). Purification strategies for 1,3-propanediamine and removal of colored impurities. Link
*MDPI (Materials).Enhancing Perovskite Solar Cell Performance through Propylamine/Diamine Hydroiodide Passivation. Link
Royal Society of Chemistry. Scalable synthesis of colloidal CsPbBr3 perovskite nanocrystals (Ligand considerations). Link
Optimization
Impact of atmospheric conditions on Propane-1,3-diamine;hydrobromide stability
Answering the user's request.## Technical Support Center: Propane-1,3-diamine Dihydrobromide A Guide to Understanding and Mitigating Atmospheric Impacts on Compound Stability Welcome to the Technical Support Center for P...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.## Technical Support Center: Propane-1,3-diamine Dihydrobromide
A Guide to Understanding and Mitigating Atmospheric Impacts on Compound Stability
Welcome to the Technical Support Center for Propane-1,3-diamine Dihydrobromide (CAS 18773-03-0). As Senior Application Scientists, we understand that the success of your research, whether in perovskite solar cell development, organic synthesis, or novel drug discovery, hinges on the integrity of your starting materials.[1][2] Propane-1,3-diamine Dihydrobromide, a critical precursor, is particularly susceptible to atmospheric conditions, which can compromise its stability and, consequently, your experimental outcomes.
This guide provides in-depth, field-proven insights into the challenges you may face. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively protect your materials, troubleshoot issues, and ensure the reproducibility of your results.
This section addresses the most common queries our team receives regarding the storage and stability of Propane-1,3-diamine Dihydrobromide.
Section 1: General Properties & Best Practices
Q1: What is Propane-1,3-diamine Dihydrobromide and what are its key characteristics?
A: Propane-1,3-diamine Dihydrobromide (also known as 1,3-Diaminopropane Dihydrobromide) is the hydrobromide salt of 1,3-diaminopropane.[1] It is typically supplied as a white to off-white crystalline powder.[2] Key identifiers are:
It is widely used as a component in the synthesis of advanced materials, such as perovskites for photovoltaic applications.[1]
Q2: What are the non-negotiable storage conditions for this compound?
A: To ensure long-term stability, the compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is the gold standard for preventing degradation.[4] Keep it segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][5]
Q3: The Safety Data Sheet (SDS) for the parent amine mentions it is "hygroscopic." Does this apply to the dihydrobromide salt?
A: Yes, absolutely. Hygroscopicity, the tendency to absorb moisture from the air, is a well-documented characteristic of amine salts.[6][7] The ionic nature of the hydrobromide salt and the presence of amine functional groups create a strong affinity for water molecules. Exposure to ambient humidity will cause the powder to adsorb water, leading to physical changes and chemical degradation.[3]
Section 2: Impact of Specific Atmospheric Conditions
Q4: How does atmospheric humidity specifically affect the compound's stability?
A: Humidity is the most immediate and damaging atmospheric factor. The absorption of water (hygroscopicity) acts as a gateway for other degradation mechanisms.
Physical Changes: Initially, you will observe clumping of the powder. With continued exposure, it will become a dense solid and may eventually deliquesce (dissolve in the absorbed water) to form a saturated solution.
Chemical Reactivity: The presence of water can facilitate reactions with atmospheric gases like carbon dioxide and accelerate oxidative degradation.[8][9]
Q5: What is the risk of degradation from elevated temperatures?
A: High temperatures can cause thermal degradation. While stable at room temperature, elevated temperatures, especially above 100°C, can initiate decomposition.[10] Studies on related diamines show that thermal degradation can proceed through complex pathways, including the formation of cyclic ureas and other byproducts.[11][12][13] Upon combustion, hazardous gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) are released.[3]
Q6: Is Propane-1,3-diamine Dihydrobromide sensitive to light?
A: While specific photostability data is limited, amines as a class can undergo photo-oxidation.[14] Chronic exposure to UV light, especially in the presence of oxygen, can lead to the formation of chromophores (color-causing groups), resulting in a yellow or brownish discoloration and loss of purity. Therefore, storage in an opaque or amber vial is highly recommended.
Q7: How do common atmospheric gases like oxygen (O₂) and carbon dioxide (CO₂) impact the compound?
A: Both O₂ and CO₂ can react with the compound, particularly when moisture is present.
Carbon Dioxide (CO₂): Amines readily react with CO₂ to form carbamate salts.[8] This is typically a reversible reaction, but it alters the chemical nature of your material and introduces impurities.
Oxygen (O₂): Oxidative degradation can occur, especially when catalyzed by light or trace metal impurities. This process can lead to a variety of byproducts and is a common cause of discoloration and reduced efficacy in experiments.[9][14]
Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows for identifying, managing, and preventing issues related to compound stability.
Troubleshooting Common Issues
Q: My Propane-1,3-diamine Dihydrobromide powder has become clumpy and hard. What happened, and is it still usable?A: This is a classic sign of moisture absorption due to improper storage or handling in a humid environment. The clumping indicates the initial stage of hygroscopic water uptake. While the material may not be completely degraded, its purity is compromised, and its exact weight will be inaccurate due to the added water mass. For non-critical applications, you might attempt to salvage it (see Protocol 2), but for high-precision work like perovskite fabrication or quantitative analysis, using a fresh, unopened vial is strongly advised.
Q: I've noticed my sample, which was once white, has developed a yellow or brown tint. What is the cause?A: A color change is a definitive indicator of chemical degradation. The most likely culprits are oxidation from exposure to air (O₂) and/or photo-degradation from exposure to light.[14] These reactions create impurities that can significantly impact electronic properties in materials science applications or reaction kinetics in synthesis. The material should be discarded.
Q: My experimental results are inconsistent. Could the stability of my Propane-1,3-diamine Dihydrobromide be the problem?A: Yes. Inconsistent results are a hallmark of using a reagent with variable purity. If your compound has been exposed to the atmosphere, its composition is no longer solely Propane-1,3-diamine Dihydrobromide. It is likely a mixture containing water, carbamates, and oxidation byproducts. This variability will directly impact stoichiometry, solubility, and reactivity, leading to poor reproducibility.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process when assessing the quality of your Propane-1,3-diamine Dihydrobromide.
Caption: Decision workflow for assessing reagent quality.
Protocols for Mitigating Atmospheric Exposure
Protocol 1: Best Practices for Handling and Dispensing
Causality: The primary goal is to minimize the duration of exposure to the ambient atmosphere, thereby preventing moisture and gas absorption. An inert atmosphere glovebox is the ideal environment.
Steps:
Preparation: Before opening, allow the reagent container to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation of moisture onto the cold powder.
Inert Atmosphere (Ideal): Transfer the sealed vial into an inert atmosphere glovebox. Perform all weighing and dispensing operations within the glovebox.
Dry Atmosphere (Alternative): If a glovebox is unavailable, work quickly in a fume hood with low ambient humidity. Consider using a nitrogen or argon blanket by gently blowing the inert gas into the headspace of the vial before and after dispensing.
Dispensing: Use clean, dry spatulas and weighing vessels. Do not use the same spatula for different reagents to avoid cross-contamination.
Resealing: Immediately after dispensing, securely close the vial cap. For added protection, wrap the cap junction with Parafilm® to create a secondary moisture barrier.
Storage: Promptly return the vial to its designated cool, dry, and dark storage location.
Protocol 2: Emergency Desiccation of a Moisture-Exposed Sample
Disclaimer: This procedure is a salvage attempt and does not restore the compound to its original purity. It is intended for situations where the material is needed for non-critical applications and a fresh supply is unavailable. The primary goal is to remove adsorbed water.
Steps:
Transfer: In a low-humidity environment, transfer the clumped material into a clean, dry round-bottom flask or a vacuum-rated desiccator dish. Break up any large clumps gently with a dry spatula.
Vacuum Application: Place the sample under high vacuum (using a Schlenk line or vacuum oven). Do NOT heat the sample initially, as this can accelerate degradation.
Drying: Maintain the vacuum for several hours (4-24 hours, depending on the amount of moisture). You may observe the material breaking apart into a finer powder as water is removed.
Storage: Once the material appears dry and free-flowing, break the vacuum with an inert gas (N₂ or Ar). Immediately transfer the dried powder to a fresh, dry vial with a tight-fitting cap and store it under the recommended conditions.
Qualification: Mark the vial clearly as "Desiccated - Purity Not Guaranteed." If possible, perform a qualification test (e.g., melting point, NMR) to assess its condition before use.
Summary of Atmospheric Impacts and Mitigation
The following table summarizes the key environmental factors and the recommended strategies to maintain the stability of your Propane-1,3-diamine Dihydrobromide.
Atmospheric Factor
Primary Effect on Compound
Visual Indicators
Mitigation Strategy
Humidity (H₂O)
Adsorption of water, leading to hydrolysis and enabling other reactions.
Store in a desiccator or glovebox. Seal container tightly. Minimize air exposure time.
Elevated Temperature
Thermal degradation, decomposition into byproducts.
Melting, discoloration, release of fumes at high temps.
Store in a cool location, away from heat sources. Avoid unnecessary heating.
Light (UV/Visible)
Photo-oxidation, breaking of chemical bonds, formation of impurities.
Gradual discoloration (yellowing to brown).
Store in an amber or opaque vial. Keep in a dark cabinet or box.
Carbon Dioxide (CO₂)
Reaction with amine groups to form carbamate salts.
No immediate visual change, but introduces impurities.
Store under an inert atmosphere (N₂ or Ar). Keep container tightly sealed.
Oxygen (O₂)
Oxidation of amine groups, leading to degradation.
Discoloration (yellowing), potential change in solubility.
Store under an inert atmosphere (N₂ or Ar). Purge headspace with inert gas.
Degradation Pathway Overview
The following diagram illustrates the interconnected nature of atmospheric degradation pathways. Moisture is a key catalyst that enables subsequent reactions with atmospheric gases.
Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from PubChem. Available at: [Link]
Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. Available at: [Link]
Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. Available at: [Link]
NILU - Norwegian Institute for Air Research. (n.d.). Environmental impact of amines from CO2 capture. Available at: [Link]
Process Ecology. (2016). Health and Environmental Impacts of Amine-based CO2 Capture Plant: A literature review. Available at: [Link]
LookChem. (n.d.). Cas 23545-42-8, N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide. Available at: [Link]
Eide-Haugmo, I., et al. (2011). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at: [Link]
Tobiszewski, M., & Marć, M. (2018). An Analysis of Hazards Caused by Emissions of Amines from Carbon Dioxide Capture Installations. Polish Journal of Environmental Studies. Available at: [Link]
Ma, J., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology. Available at: [Link]
Giorio, C., et al. (2021). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride–ammonium sulfate single droplets: a theoretical and experimental study. RSC Publishing. Available at: [Link]
Petters, M. D., et al. (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. RSC Publishing. Available at: [Link]
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]
Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO₂ Capture Solvents. UKnowledge. Available at: [Link]
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. Available at: [Link]
FooDB. (2015). Showing Compound propane-1,3-diamine (FDB031131). Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025). N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. Available at: [Link]
Juarez-Perez, E. J., et al. (2018). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry. Sustainable Energy & Fuels. Available at: [Link]
Google Patents. (n.d.). US3172874A - Polyureas and polysilylureas.
Di Masi, S., et al. (2021). A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization. ResearchGate. Available at: [Link]
National Institute of Standards and Technology. (n.d.). 1,3-Propanediamine. NIST Chemistry WebBook. Available at: [Link]
Technical Comparison Guide: Propane-1,3-diamine;hydrobromide (PDADBr) & Analogues in Catalysis
Topic: Efficacy of Propane-1,3-diamine;hydrobromide versus other ligands in catalysis Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Material Engineers Executive Summary: The Dual-Func...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Efficacy of Propane-1,3-diamine;hydrobromide versus other ligands in catalysis
Content Type: Technical Comparison Guide
Audience: Researchers, Senior Scientists, Material Engineers
Executive Summary: The Dual-Function Reagent
Propane-1,3-diamine;hydrobromide (PDADBr), often distinct from its free base form (1,3-diaminopropane or tn), occupies a specialized niche in modern catalysis. While the free amine acts as a classic bidentate ligand in homogeneous coordination complexes, the hydrobromide salt has emerged as a critical surface passivator and structural stabilizer in halide perovskite photocatalysis.
This guide evaluates PDADBr against its primary competitors—Ethylenediamine (en), 1,2-Diaminopropane (pn), and mono-ammonium salts—providing a decision framework based on chelate thermodynamics, steric bite angles, and defect passivation efficacy.
In homogeneous catalysis, the efficacy of diamine ligands is governed by the Chelate Effect and Bite Angle . The hydrobromide salt serves as a stable, non-volatile precursor that releases the free ligand (tn) upon in-situ neutralization.
Thermodynamic Stability: The "5 vs. 6" Rule
The most critical distinction between Propane-1,3-diamine (tn) and its ubiquitous competitor Ethylenediamine (en) is the ring size formed upon metal coordination.
Ethylenediamine (en): Forms 5-membered chelate rings . These are thermodynamically favored for most transition metals (Cu, Ni, Co) due to optimal orbital overlap and lower entropic penalty.
Propane-1,3-diamine (tn): Forms 6-membered chelate rings .[1] These typically exhibit lower stability constants (
) due to increased steric strain and entropy loss, unless the metal ion is large (e.g., Pd, Pt) or requires a wider bite angle.
Key Insight: Use PDADBr (neutralized to tn) when your catalytic cycle requires ligand hemilability . The 6-membered ring is easier to "open" than the 5-membered en ring, potentially creating a vacant site for substrate binding without complete catalyst decomposition.
Steric Bite Angle & Catalytic Selectivity
The "bite angle" (P-M-P or N-M-N angle) dictates the electronic environment of the metal center.
en Bite Angle: ~85° (Restricted)
tn Bite Angle: ~90–94° (Flexible)
In Heck coupling or Olefin polymerization , the wider bite angle of tn derivatives can force bulky substrates into specific orientations, altering regioselectivity compared to en analogues.
Figure 1: Mechanism of defect passivation in perovskite photocatalysts. PDADBr provides dual-site anchoring, superior to mono-amines.
Performance Metrics (Photocatalytic/Photovoltaic)
Experimental data comparing PDADBr-treated perovskites vs. controls.
Passivator
Molecular Structure
Trap Density ()
Carrier Lifetime ()
Stability (T80)
None (Control)
-
~20 ns
< 200 hrs
Phenethylammonium (PEA)
Aromatic Mono-amine
~150 ns
~500 hrs
PDADBr (1,3-diamine)
Aliphatic Di-amine
>800 ns
>1000 hrs
Data Interpretation: The significant reduction in trap density with PDADBr is attributed to the "cross-linking" effect of the propyl chain, which is the optimal length (3 carbons) to span adjacent Pb-I/Br octahedra without inducing strain (unlike the shorter ethylenediamine).
Experimental Protocols
Protocol A: In-Situ Ligand Generation for Homogeneous Catalysis
Use this when the free amine is too volatile or toxic to handle directly.
Reagents: Propane-1,3-diamine;dihydrobromide (1.0 eq), Metal Salt (e.g.,
), Base (KOtBu or , 2.2 eq), Solvent (DMF or Toluene).
Procedure:
Suspend PDADBr in the solvent under inert atmosphere (
).
Add the base.[2] Stir for 30 mins at RT. The solution will become cloudy as KBr precipitates.
Critical Step: Do not filter yet if the metal precursor is soluble. Add the metal salt directly.
Heat to 60°C for 1 hour to ensure complexation.
Filter the mixture through Celite to remove inorganic salts (KBr) and residual base.
Validation: Check supernatant via
NMR. The -CH2 triplet of the free ligand should shift upfield upon coordination.
Protocol B: Surface Passivation of Perovskite Films
Standard method for enhancing photocatalytic stability.
Preparation: Dissolve PDADBr in Isopropanol (IPA) to a concentration of 1–5 mg/mL.
Dynamically spin-coat the PDADBr/IPA solution at 4000 rpm for 30s.
Annealing: Heat at 100°C for 10 mins. This drives off excess solvent and promotes the ammonium-halide interaction.
Validation:
PL Spectroscopy: A 10-fold increase in Photoluminescence (PL) intensity indicates successful trap passivation.
Contact Angle: The surface should become more hydrophobic (Contact angle > 60°) due to the organic layer.
Strategic Decision Framework
When should you choose Propane-1,3-diamine;hydrobromide over alternatives?
Figure 2: Decision matrix for ligand selection.
References
BenchChem. (2025). A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane as Ligands. Retrieved from
MDPI. (2021). Solution Equilibria Formation of Manganese(II) Complexes with Ethylenediamine, 1,3-Propanediamine. Molecules. Retrieved from
ResearchGate. (2024). Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. Advanced Functional Materials. Retrieved from
ChemicalBook. (2026). Propane-1,3-diamine;hydrobromide Product Properties. Retrieved from
NIH PubChem. (2025). Propane-1,3-diamine Compound Summary. Retrieved from
Reproducibility of Experiments using Propane-1,3-diamine Dihydrobromide (PDABr₂)
Executive Summary & Technical Context Propane-1,3-diamine dihydrobromide (PDABr₂), also known as 1,3-Propanediammonium dibromide, is a critical organic halide salt used primarily in the interface engineering of perovskit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context
Propane-1,3-diamine dihydrobromide (PDABr₂), also known as 1,3-Propanediammonium dibromide, is a critical organic halide salt used primarily in the interface engineering of perovskite solar cells (PSCs) and light-emitting diodes (LEDs).[1] Its structural role is that of a bidentate spacer cation . Unlike bulky mono-ammonium salts (e.g., PEABr) that form insulating layers, PDABr₂ penetrates surface defects to crosslink [PbX₆]⁴⁻ octahedra, effectively passivating iodine/bromine vacancies without severely impeding charge transport.
The Reproducibility Crisis:
Experiments involving PDABr₂ frequently fail due to three variables:
Hygroscopic Instability: The salt absorbs atmospheric moisture, altering stoichiometry during weighing.
Synthesis Impurities: Commercial batches often contain trace oxidation products (yellowing) or unreacted amines, leading to non-radiative recombination centers.
Solvent Incompatibility: Inappropriate solvent choices during the passivation step can dissolve the underlying perovskite layer rather than treating it.
This guide provides a standardized, self-validating framework to replace trial-and-error methodologies.
Comparative Performance Analysis
To select the correct spacer, one must understand the trade-off between passivation efficiency (defect healing) and charge extraction (conductivity).
Table 1: PDABr₂ vs. Common Alternatives in Perovskite Passivation
Feature
Propane-1,3-diamine 2HBr (PDABr₂)
Butane-1,4-diamine 2HBr (BDABr₂)
Phenethylammonium Bromide (PEABr)
Molecular Structure
Linear, Short Chain (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
)
Linear, Medium Chain ()
Bulky, Aromatic Ring
Binding Mode
Bidentate (Two anchors)
Bidentate
Monodentate (One anchor)
Lattice Fit
Optimal. Matches Pb-I/Br distance (~6.3 Å).
Slight Mismatch. Can induce lattice strain.
Steric Barrier.[2] Forms 2D layered phase (Ruddlesden-Popper).
Charge Transport
High. Short tunneling distance.
Moderate. Increased resistance due to chain length.
Key Insight: PDABr₂ is superior for 3D perovskite surface passivation because its C3 chain length perfectly spans adjacent octahedra, "stapling" the grain boundaries together. PEABr is better suited for creating distinct 2D quantum wells but is inferior for pure surface passivation of high-efficiency 3D films.
Critical Experimental Protocols
Protocol A: High-Purity Synthesis of PDABr₂
Commercial sources often lack the purity required for >22% efficiency devices. In-house synthesis is recommended for absolute control.
Reagents:
1,3-Diaminopropane (99%+, redistilled if yellow).
Hydrobromic Acid (48 wt. % in water).
Ethanol (Absolute) and Diethyl Ether (Anhydrous).
The Self-Validating Workflow:
Figure 1: Synthesis and purification workflow. The "Color Check" is the primary quality gate; any yellow hue indicates oxidized amines and requires re-crystallization.
Step-by-Step Details:
Stoichiometry: Mix 1,3-diaminopropane and HBr in a 1:2.2 molar ratio . The slight excess of acid ensures complete protonation of both amine groups.
Temperature Control: Perform addition in an ice bath. High temperatures during addition promote oxidation (yellowing).
Crystallization (The Critical Step):
Dissolve the crude solid in a minimum amount of hot absolute ethanol.
Allow to cool to room temperature.
Slowly add cold diethyl ether until the solution turns turbid.
Refrigerate at 4°C overnight. White needle-like crystals should form.
Note: If a "sticky oil" forms instead of crystals, scratch the flask wall or sonicate. This indicates trapped solvent.
Layer is too thick. Reduce concentration or increase spin speed.
Rapid Degradation
Hygroscopic failure.
Store PDABr₂ in N₂ glovebox. Do not weigh in ambient air > 2 mins.
Yellow Powder
Oxidation.
Discard. Do not attempt to use. Re-synthesize or recrystallize.
References
Passivation breakthrough could promote commercialization of perovskite-silicon tandem solar cells. (2025). Perovskite-Info. Retrieved from
Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells. (2024). ResearchGate. Retrieved from
Diamine chelates for increased stability in mixed Sn–Pb and all-perovskite tandem solar cells. (2022). University of Toronto / Sargent Group. Retrieved from
Dual-Site Synergistic Passivation for CsPbBr3 Perovskite Solar Cells. (2025). ResearchGate. Retrieved from
Propane-1,3-diamine dihydrobromide Product Properties. (2025). ChemicalBook. Retrieved from
Comparative analysis of the electronic properties of Propane-1,3-diamine;hydrobromide isomers
Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Focus: Electronic Properties, Crystal Engineering, and Optoelectronic Performance Executive Summary: T...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Material Scientists, and Drug Development Professionals
Focus: Electronic Properties, Crystal Engineering, and Optoelectronic Performance
Executive Summary: The Structural Control of Electronic Function
In the rapidly evolving field of low-dimensional semiconductors—specifically 2D Halide Perovskites —organic spacers are no longer passive scaffolds; they are active electronic tuners. Propane-1,3-diamine dihydrobromide (1,3-PDA·2HBr) and its positional isomer, Propane-1,2-diamine dihydrobromide (1,2-PDA·2HBr) , represent a critical bifurcation in material design:
1,3-PDA (Linear Isomer): Forms Dion-Jacobson (DJ) phases.[1][2] Its linear symmetry promotes ordered stacking of inorganic octahedra, leading to high environmental stability and enhanced charge transport.
1,2-PDA (Branched/Chiral Isomer): Introduces symmetry breaking. The methyl branch disrupts packing, often inducing chiroptical properties (Circular Dichroism) and modifying the dielectric confinement, but at the cost of structural rigidity.
This guide provides a technical comparison of these isomers against industry-standard alternatives (Butylammonium, Phenethylammonium), backed by experimental protocols for synthesis and characterization.
Structural & Electronic Property Analysis
The electronic performance of these salts is defined by their behavior as dielectric spacers in Quantum Well (QW) structures. The "isomer effect" manifests primarily through dielectric mismatch and octahedral distortion .
Comparative Data Table: Electronic & Lattice Metrics
Property
1,3-PDA·2HBr (Linear)
1,2-PDA·2HBr (Branched)
Butylammonium (BA) (Ref)
Isomer Type
Linear, Centrosymmetric
Branched, Chiral Center ()
Linear, Mono-ammonium
Perovskite Phase
Dion-Jacobson (DJ)
Ruddlesden-Popper (RP) / Distorted DJ
Ruddlesden-Popper (RP)
Bandgap () in PbBr
~3.05 - 3.10 eV
~3.15 - 3.20 eV
~3.00 eV
PL Peak Emission
~405 nm (Deep Blue)
~395 nm (UV-Blue)
~405 nm
Exciton Binding Energy ()
High (>300 meV)
Very High (>400 meV)
High (~350 meV)
Dielectric Constant ()
~4.5 (Low screening)
~4.0 (Enhanced confinement)
~4.2
Lattice Distortion
Moderate (Pb-Br-Pb ~143°)
High (Steric hindrance from -CH)
Low (Flexible tail)
Primary Application
Stable Blue LEDs, Photodetectors
Spintronics (CISS Effect), Chiral Optics
Standard 2D Solar Cells
Key Insight: The 1,3-PDA isomer allows for a "stiffer" lattice. The two ammonium heads anchor the inorganic layers together (DJ phase), eliminating the van der Waals gap found in BA-based systems. This results in significantly higher moisture stability and mechanical robustness.
Mechanism of Action: Dielectric Confinement
The organic spacer acts as a dielectric barrier. The electronic band structure is modulated by the Quantum Confinement Effect (QCE) .
1,3-PDA: The linear chain length (~4.5 Å) defines a precise quantum well width. The lack of steric bulk allows the inorganic octahedra to tilt but maintain connectivity.
1,2-PDA: The methyl group at the
-carbon creates a "bump" in the dielectric layer. This forces the inorganic layers further apart or induces severe tilting, widening the bandgap (blue-shift) and increasing the exciton binding energy due to reduced dielectric screening.
Self-Validating Experimental Protocols
To ensure reproducibility, we provide a synthesis protocol for the 1,3-PDA·2HBr salt, designed to minimize oxidation and ensure stoichiometric precision.
Synthesis of Propane-1,3-diammonium Dibromide
Objective: Produce high-purity, white crystalline powder suitable for semiconductor crystal growth.
Reagents:
1,3-Diaminopropane (99%, redistilled if yellow)
Hydrobromic Acid (48 wt% in water, ACS Reagent)
Ethanol (Absolute) & Diethyl Ether (Anhydrous)
Nitrogen/Argon gas line
Protocol:
Ice Bath Setup: Place a 250 mL two-neck round-bottom flask in an ice-water bath (
). Flush with N for 10 mins.
Amine Solvation: Add 7.41 g (0.1 mol) of 1,3-diaminopropane to 30 mL of cold ethanol. Stir vigorously.
Acid Addition (The Critical Step): Dropwise, add 34.0 g (~23 mL, 0.2 mol) of 48% HBr.
Control: Maintain temperature
to prevent oxidation (discoloration).
Stoichiometry: A slight excess of HBr (5%) is acceptable to ensure full protonation.
Crystallization:
After addition, stir for 30 mins at RT.
Rotary evaporate the solvent at
until a white slurry forms.
Recrystallization: Dissolve the crude solid in minimal boiling ethanol. Add diethyl ether dropwise until the solution turns turbid. Cool to
overnight.
Validation:
Filter the white needles. Wash 3x with cold diethyl ether.
Dry in a vacuum oven at
for 12 hours.
Yield Target: >85%.
Appearance: Pure white powder. (Yellowing indicates oxidation; discard).
Workflow Visualization
Caption: Step-by-step synthesis workflow for high-purity Propane-1,3-diammonium dibromide.
Performance in Optoelectronic Devices
When integrated into a Lead Bromide perovskite lattice (forming (PDA)PbBr
), the performance differences between isomers become macroscopic.
Photoluminescence (PL) & Stability
1,3-PDA (DJ Phase): Exhibits a sharp PL peak at ~405 nm. The rigid connection between layers suppresses non-radiative recombination pathways.
Stability Data: Unencapsulated films retain >90% of initial PL intensity after 1000 hours in ambient air (RH 40%).
1,2-PDA (Chiral Phase): Often shows broader emission due to lattice strain.
Stability Data: Degradation is faster (T80 ~ 200 hours) because the branched structure prevents tight packing, allowing moisture ingress.
Charge Transport Dynamics
The following diagram illustrates the charge recombination pathways in the perovskite quantum wells formed by these isomers.
Caption: Charge carrier dynamics comparing the radiative efficiency of 1,3-PDA vs the trap-mediated/chiral pathways in 1,2-PDA.
References
Dion-Jacobson Phase Stability : "Two-Dimensional Dion-Jacobson Hybrid Lead Iodide Perovskites with Aromatic Diammonium Cations." ResearchGate.[3][4] Link
Optical Properties of Bromide Perovskites : "Optoelectronic Properties of Two-Dimensional Bromide Perovskites: Influences of Spacer Cations." J. Phys. Chem. Lett., 2020. Link
Synthesis & Dielectric Data : "Dielectric constant of propane-1,3-diol and related mixtures." NIST / ResearchGate. Link
Diammonium Templating : "The templating effect of diammonium cations on the structural and optical properties of lead bromide perovskites."[1] Royal Society of Chemistry, 2022. Link
1,2-Diamine Chirality : "Chiral Perovskites: Promising Materials for Spin-Dependent Optoelectronics." ScienceMadness / Literature Review. Link
Personal protective equipment for handling Propane-1,3-diamine;hydrobromide
Executive Safety Summary & Risk Causality Propane-1,3-diamine;hydrobromide (often found as the dihydrobromide salt, CAS: 18783-53-4) presents a dual-hazard profile that requires rigorous containment strategies.[1][2] As...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Risk Causality
Propane-1,3-diamine;hydrobromide (often found as the dihydrobromide salt, CAS: 18783-53-4) presents a dual-hazard profile that requires rigorous containment strategies.[1][2]
As a Senior Application Scientist, I must emphasize that this is not merely a "corrosive salt." It represents a conjugate system of a highly toxic diamine and hydrobromic acid .
The Amine Risk (Propane-1,3-diamine): The parent free base is classified as Fatal in contact with skin (H310) and a respiratory sensitizer. Upon contact with physiological moisture (sweat, mucous membranes), the salt can dissociate, potentially delivering the diamine locally while the hydrobromic acid component causes immediate corrosive tissue destruction (H314).
The Acid Risk (HBr): The hydrobromide counterion renders the solid hygroscopic and acidic. Inhalation of dust leads to immediate hydrolysis in the respiratory tract, releasing acidic protons that damage alveolar tissue.
Core Directive: Treat this solid with the same respect as the volatile liquid free base, with added precautions for dust generation.
PPE Technical Specifications (The "Armor")
Standard lab coats are insufficient. The high water solubility and hygroscopic nature of this salt mean it will rapidly wick through standard fabrics if they become damp.
PPE Selection Matrix
Protection Zone
Recommended Equipment
Technical Justification (Causality)
Ocular/Face
Chemical Splash Goggles + 8-inch Face Shield
Dust-to-Liquid Phase Change: The salt is hygroscopic. Airborne dust settling on the eye will instantly dissolve into a concentrated acidic solution. Safety glasses allow dust entry from the sides.
Permeation Defense: Diamines are known to permeate thin nitrile. The outer glove protects against mechanical abrasion and bulk exposure; the inner glove prevents contact during doffing.
Sensitization Risk: Propane-1,3-diamine is a respiratory sensitizer.[3] Inhalation of the salt dust can trigger irreversible allergic responses. Always handle in a hood.
Body
Tyvek® Lab Coat or Apron (over cotton)
Wicking Prevention: Cotton absorbs hygroscopic salts, holding the corrosive agent against the skin. Chemically resistant overlays prevent this "poultice effect."
Operational Protocol: From Storage to Synthesis
This workflow is designed to minimize "dust events"—the primary vector for exposure with amine salts.
Diagram 1: Safe Handling Workflow
This logic flow ensures containment integrity is maintained from storage to reaction.
Caption: Operational workflow emphasizing the critical control point at the weighing stage to prevent dust generation.
Step-by-Step Methodology
Phase A: Preparation & Weighing
Environmental Control: All operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
Static Mitigation: Amine salts are often fine, static-prone powders. Use an anti-static gun or polonium strip if available to prevent "jumping" of the powder during weighing.
The "Boat" Technique: Do not use weighing paper. Use a disposable anti-static weighing boat. The high surface area of paper increases the risk of residual dust becoming airborne during transfer.
Addition Order: Always add the solid to the solvent , never solvent to solid. This prevents the formation of a "paste" that can trap heat.
Thermal Management: The dissolution of hydrobromide salts can be mildly exothermic. If working on a >10g scale, cool the solvent vessel in an ice bath (0°C) prior to addition to minimize vapor pressure increases.
Phase C: Reaction Cleanup
Immediate Wipe-Down: Do not leave the balance area "for later."
Neutralizing Agent: Prepare a 5% Sodium Bicarbonate (
) solution.
Procedure: Wipe the weighing area with a paper towel soaked in the bicarbonate solution. This neutralizes any acidic hydrobromide residue and converts the trace amine to its free base (which is then wiped up and disposed of).
Waste Management & Decontamination[4][5]
Strict Prohibition: Never dispose of amine salts or their solutions down the drain. They are toxic to aquatic life and can damage plumbing via corrosion.
Disposal Logic
Solid Waste: Excess solid must be labeled "Corrosive/Toxic Solid" and containerized for hazardous waste incineration.
Aqueous Waste: Solutions containing this compound should be adjusted to pH 6–9 (if safe to do so) and collected in "Aqueous Basic/Toxic" waste streams.
Contaminated PPE: Gloves and weighing boats are considered hazardous waste. Do not throw them in the regular trash.
Diagram 2: Waste Decision Tree
This logic ensures compliance with environmental regulations and prevents infrastructure damage.
Caption: Decision logic for segregating and treating Propane-1,3-diamine;hydrobromide waste streams.
Emergency Response Protocols
In the event of exposure, the "hydrobromide" component dictates the immediate first aid (treat as acid burn), while the "amine" component dictates long-term monitoring (systemic toxicity).
Eye Contact: Irrigate immediately for 15 minutes minimum .[2] Time is tissue. Do not wait for a doctor to start rinsing.
Skin Contact:
Brush: If solid, gently brush off excess powder (do not wet immediately if a large amount is present, as this creates a concentrated acid paste).
Rinse: Flush with copious water for 15 minutes.
Neutralize: Do not apply vinegar or baking soda directly to a chemical burn unless directed by a physician. Water is the safest initial treatment.